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  • Product: 1,1'-Biphenyl, 3-(methylthio)-
  • CAS: 31477-46-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Methylthio)biphenyl

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Methylthio)biphenyl is an aromatic organic compound that belongs to the class of biphenyls, which are molecules consisting of two connected...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)biphenyl is an aromatic organic compound that belongs to the class of biphenyls, which are molecules consisting of two connected phenyl rings. The presence of a methylthio (-SCH₃) group on one of these rings introduces unique electronic and steric properties, making it a molecule of interest in various fields, including medicinal chemistry and materials science. The methylthio group can be a crucial pharmacophore, influencing a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. Furthermore, the sulfur atom provides a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can dramatically alter the compound's properties.

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-(methylthio)biphenyl. It is designed to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is to establish its structure and key identifiers.

Diagram: Molecular Structure of 3-(Methylthio)biphenyl

Caption: 2D structure of 3-(methylthio)biphenyl.

IdentifierValueSource
IUPAC Name 1-(Methylthio)-3-phenylbenzeneN/A
CAS Number 31477-46-0[1][2]
Molecular Formula C₁₃H₁₂S[2]
Molecular Weight 200.3 g/mol [2]
SMILES CSc1cccc(c1)-c1ccccc1[2]
InChI InChI=1S/C13H12S/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3[2]

Physical Properties

PropertyPredicted/Estimated ValueNotes and Comparative Data
Appearance Colorless to pale yellow liquid or low-melting solidThioanisole is a colorless liquid, and 3-methylbiphenyl is a yellow liquid.[3][4]
Melting Point < 25 °C3-Methylbiphenyl has a melting point of 4-5 °C.[5] The addition of the sulfur atom may slightly alter this.
Boiling Point ~280-290 °C at 760 mmHgThe boiling point of 3-methylbiphenyl is 272.7 °C.[6] The larger molecular weight of 3-(methylthio)biphenyl would suggest a slightly higher boiling point.
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene, chloroform)Biphenyl itself is insoluble in water but soluble in organic solvents.[7] The methylthio group is lipophilic, maintaining this solubility profile.
Density ~1.06 g/cm³The density of thioanisole is 1.05 g/cm³.[8]

Chemical Properties and Reactivity

The chemical behavior of 3-(methylthio)biphenyl is governed by the interplay of its three key components: the two aromatic rings of the biphenyl core and the methylthio substituent.

Synthesis

The most common and versatile method for the synthesis of 3-(methylthio)biphenyl and its derivatives is the Suzuki-Miyaura cross-coupling reaction .[9] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid (or its ester) with an aryl halide.

Diagram: Suzuki-Miyaura Synthesis of 3-(Methylthio)biphenyl

Suzuki_Miyaura_Synthesis reactant1 3-(Methylthio)phenylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) reactant1->catalyst reactant2 Bromobenzene reactant2->catalyst product 3-(Methylthio)biphenyl catalyst->product

Caption: Synthetic route to 3-(methylthio)biphenyl via Suzuki-Miyaura coupling.

This reaction is favored for its high yields, tolerance of a wide range of functional groups, and the commercial availability of the starting materials.

Reactivity of the Biphenyl Core

The biphenyl system can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the methylthio group will influence the position of substitution on its parent ring, while the other ring will react similarly to benzene.

Reactivity of the Methylthio Group

The sulfur atom of the methylthio group is a key site of reactivity.

  • Oxidation: The sulfur can be readily oxidized to form the corresponding sulfoxide and sulfone . This transformation significantly increases the polarity and hydrogen bonding capacity of the molecule, which is a common strategy in drug design to modulate pharmacokinetic properties.[3]

Diagram: Oxidation of 3-(Methylthio)biphenyl

Oxidation_Pathway start 3-(Methylthio)biphenyl sulfoxide 3-(Methylsulfinyl)biphenyl (Sulfoxide) start->sulfoxide [O] sulfone 3-(Methylsulfonyl)biphenyl (Sulfone) sulfoxide->sulfone [O]

Caption: Oxidation pathway of the methylthio group.

  • Deprotonation of the Methyl Group: The methyl protons are weakly acidic and can be deprotonated by strong bases like alkyllithium reagents to form a stabilized carbanion, which can then act as a nucleophile in subsequent reactions.[3]

Spectroscopic Properties

While experimental spectra for 3-(methylthio)biphenyl are not widely published, its spectroscopic characteristics can be predicted based on the analysis of its structural components.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.6Multiplet9HAromatic Protons (C₆H₅ and C₆H₄)
~2.5Singlet3HMethyl Protons (-SCH₃)

The aromatic region will be complex due to the overlapping signals of the nine protons on the two different rings.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the aromatic carbons and the methyl carbon.

Predicted Chemical Shift (δ, ppm)Assignment
~125-142Aromatic Carbons
~15Methyl Carbon (-SCH₃)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions characteristic of the aromatic rings and the C-S bond.

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H StretchAromatic
~2920C-H StretchMethyl (-CH₃)
1600-1450C=C StretchAromatic Ring
~700-800C-H Bend (out-of-plane)Aromatic
~600-700C-S StretchThioether
Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 200. Key fragmentation patterns would likely involve the loss of the methyl group (M-15) to give a fragment at m/z = 185, and cleavage of the C-S bond.

Experimental Protocols

The following are generalized, self-validating protocols for the characterization of a synthesized sample of 3-(methylthio)biphenyl.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS peak.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Record a background spectrum of the empty spectrometer. Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal quality.

  • Data Analysis: The final spectrum should be presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Use electron ionization (EI) at 70 eV to generate fragment ions.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

3-(Methylthio)biphenyl is a valuable compound with properties that make it relevant to various areas of chemical research. While experimental data on the parent compound is sparse, its physical and chemical characteristics can be reliably predicted based on its structure and comparison with well-characterized analogs. The synthetic accessibility via Suzuki-Miyaura coupling and the reactivity of the methylthio group offer numerous possibilities for its use as a building block in the development of new materials and pharmaceuticals. This guide provides a solid foundation for researchers to understand and utilize 3-(methylthio)biphenyl in their work.

References

  • PubChem. 3'-(Methylthio)-1,1'-biphenyl-4-carbaldehyde. [Link]

  • Frontiers in Chemistry. Supplementary Material. [Link]

  • University of California, Irvine. IR spectra. [Link]

  • MolPort. 3-(methylsulfanyl)-1,1'-biphenyl. [Link]

  • Hornberger, Klaus. Supplementary Methods. [Link]

  • AWS. Recyclable and Reusable Pd(OAc)2/DABCO/PEG-400 System for Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. The 1 H NMR spectrum of Compound 3. [Link]

  • Wikipedia. Thioanisole. [Link]

  • PubChem. 3-Methylbiphenyl. [Link]

  • NextSDS. 3'-(METHYLTHIO)-1,1'-BIPHENYL-4-OL — Chemical Substance Information. [Link]

  • CAS Common Chemistry. Biphenyl. [Link]

  • Knowledge at UChicago. Supporting Information. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). [Link]

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  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP005931. [Link]

  • SpectraBase. 3-(Methylthio)propyl isothiocyanate. [Link]

  • NIST WebBook. Biphenyl. [Link]

  • Arabian Journal of Chemistry. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • NIST WebBook. Benzene, (methylthio)-. [Link]

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Exploratory

Spectroscopic Blueprint of 1,1'-Biphenyl, 3-(methylthio)-: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopic data for the compound 1,1'-Biphenyl, 3-(methylthio)-, a molecule of interest in synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the compound 1,1'-Biphenyl, 3-(methylthio)-, a molecule of interest in synthetic and medicinal chemistry. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex chemical transformations. This document, structured as a technical whitepaper, offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Probes

The structural framework of 1,1'-Biphenyl, 3-(methylthio)- comprises two phenyl rings linked by a single bond, with a methylthio (-SCH₃) group at the 3-position of one of the rings. This seemingly simple arrangement gives rise to a distinct spectroscopic fingerprint, which we will dissect using the three primary analytical techniques.

Caption: Molecular structure of 1,1'-Biphenyl, 3-(methylthio)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Environments

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 1,1'-Biphenyl, 3-(methylthio)-, both ¹H and ¹³C NMR provide invaluable information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,1'-Biphenyl, 3-(methylthio)- is expected to exhibit a series of signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons on the biphenyl core, and a distinct singlet in the aliphatic region (around δ 2.5 ppm) for the three protons of the methylthio group. The substitution pattern on the A-ring (the one bearing the -SCH₃ group) will lead to a more complex splitting pattern compared to the unsubstituted B-ring.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.6Multiplet9HAromatic Protons (C₆H₅ and C₆H₄)
~2.5Singlet3HMethyl Protons (-SCH₃)

The exact chemical shifts and coupling constants will be influenced by the solvent used for the analysis. For instance, in deuterated chloroform (CDCl₃), the aromatic protons will likely appear as a complex multiplet due to overlapping signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. We expect to see 13 distinct signals, one for each unique carbon atom in the molecule. The carbon attached to the sulfur atom will be shifted downfield compared to the other aromatic carbons.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~140-142C1, C1', C3
~127-130Aromatic CH carbons
~125C2, C4, C5, C6
~15Methyl Carbon (-SCH₃)
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 1,1'-Biphenyl, 3-(methylthio)- in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can affect the chemical shifts of the protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For 1,1'-Biphenyl, 3-(methylthio)-, the IR spectrum will be characterized by several key absorption bands:

  • Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

  • Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings.

  • C-S stretching: A weaker absorption band is expected in the range of 800-600 cm⁻¹.

  • CH₃ bending: Vibrations associated with the methyl group will appear around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

  • Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1600-1450Medium-StrongAromatic C=C Stretch
~1450, ~1375MediumCH₃ Bend
800-600Weak-MediumC-S Stretch
900-675StrongAromatic C-H Out-of-Plane Bend
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

For 1,1'-Biphenyl, 3-(methylthio)-, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 200, corresponding to the molecular weight of the compound (C₁₃H₁₂S).

The fragmentation pattern will provide further structural confirmation. Key expected fragments include:

  • Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z = 185.

  • Loss of the methylthio group (-SCH₃): This would lead to the biphenyl cation at m/z = 154.

  • Cleavage of the biphenyl bond: This could result in fragments corresponding to the phenyl cation (m/z = 77) and the methylthiophenyl cation (m/z = 123).

Mass_Spectrometry_Fragmentation M [C₁₃H₁₂S]⁺˙ m/z = 200 (Molecular Ion) F1 [C₁₂H₉S]⁺ m/z = 185 M->F1 - •CH₃ F2 [C₁₂H₁₀]⁺˙ m/z = 154 M->F2 - •SCH₃ F4 [C₇H₇S]⁺ m/z = 123 M->F4 Cleavage F3 [C₆H₅]⁺ m/z = 77 F2->F3 Fragmentation

Caption: Predicted major fragmentation pathways for 1,1'-Biphenyl, 3-(methylthio)- in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

Synthesis of 1,1'-Biphenyl, 3-(methylthio)-

The most common and efficient method for the synthesis of unsymmetrical biphenyls like 1,1'-Biphenyl, 3-(methylthio)- is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

Reaction Scheme:

3-(Methylthio)phenylboronic acid + Bromobenzene --(Pd catalyst, Base)--> 1,1'-Biphenyl, 3-(methylthio)-

Detailed Synthetic Protocol (Suzuki-Miyaura Coupling)
  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-(methylthio)phenylboronic acid (1.2 equivalents), bromobenzene (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and a base like potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and an aqueous solution of the base.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1,1'-Biphenyl, 3-(methylthio)-.

Conclusion

The comprehensive spectroscopic analysis of 1,1'-Biphenyl, 3-(methylthio)- provides a robust and reliable means for its identification and characterization. The combination of NMR, IR, and MS data offers a detailed picture of its molecular structure, from the connectivity of its atoms to its functional groups and fragmentation behavior. The presented synthetic protocol via the Suzuki-Miyaura coupling offers a reliable method for its preparation, enabling further investigation of its properties and potential applications in various fields of chemical research. This guide serves as a foundational resource for scientists and researchers working with this and related biphenyl derivatives.

References

  • Kwong, H. C., et al. (2017). Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PLOS ONE, 12(2), e0170117. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Diva Portal. Suzuki reactions in novel liquids. Available from: [Link]

  • PrepChem. Synthesis of 3-methoxy biphenyl. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • A General Route to meta-(Arylsulfanyl) and meta-(Alkylsulfanyl) Substituted Phenols and Synthetic Studies on Sorbicillactones A. Available from: [Link]

  • Google Patents. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
  • PMC. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • ResearchGate. Bis (alkyl)thioethers on a biphenyl scaffold: A spectroscopic and structural insight. Available from: [Link]

  • Google Patents. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
  • Christine B. A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • ResearchGate. rt Synthesis of 3-methyl-N-((40 -(3-methylbenzamido)-[1,10 -biphenyl]- 4-yl)carbamothioyl)benzamide, X-ray structural analysis, DFT-guided investigation, Hirshfeld analysis and docking to jack bean urease. Available from: [Link]

  • Semantic Scholar. Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one. Available from: [Link]

  • PMC. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available from: [Link]

  • ResearchGate. Synthesis of 3‐Methylthio‐benzo[b]furans/Thiophenes via Intramolecular Cyclization of 2‐Alkynylanisoles/Sulfides Mediated by DMSO/DMSO‐d6 and SOCl2. Available from: [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.

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Foundational

An In-depth Technical Guide to N-(p-Amylcinnamoyl)anthranilic Acid (ACA)

Abstract This technical guide provides a comprehensive overview of N-(p-Amylcinnamoyl)anthranilic acid (ACA), a widely utilized pharmacological tool for researchers in drug development and cell signaling. This document e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of N-(p-Amylcinnamoyl)anthranilic acid (ACA), a widely utilized pharmacological tool for researchers in drug development and cell signaling. This document elucidates the chemical properties, a detailed synthesis protocol, and the well-documented dual inhibitory mechanism of action on phospholipase A2 (PLA2) and various transient receptor potential (TRP) channels. Furthermore, this guide offers detailed, step-by-step experimental protocols for assessing its inhibitory activity, a summary of safety and handling procedures, and a curated list of reputable suppliers. This resource is intended to equip researchers, scientists, and drug development professionals with the essential knowledge and practical methodologies for the effective application of ACA in their studies.

Introduction

N-(p-Amylcinnamoyl)anthranilic acid, commonly referred to as ACA, is a synthetic, small-molecule compound that has garnered significant attention in the scientific community for its potent and broad-spectrum inhibitory effects. Initially characterized as an inhibitor of phospholipase A2 (PLA2), subsequent research has revealed its capacity to modulate the activity of several transient receptor potential (TRP) channels.[1][2][3] This dual functionality makes ACA a valuable pharmacological probe for investigating a multitude of cellular processes, including inflammation, calcium signaling, and sensory transduction.

This guide aims to serve as a detailed technical resource, providing not only the fundamental properties of ACA but also practical, field-proven insights into its synthesis and application in a laboratory setting.

Chemical and Physical Properties

N-(p-Amylcinnamoyl)anthranilic acid is an amidobenzoic acid derivative characterized by a 4-pentylcinnamoyl group attached to the amino group of anthranilic acid.[4] The primary and most frequently cited Chemical Abstracts Service (CAS) Registry Number for this compound is 110683-10-8 .[1][2][5][6][7] The user-provided CAS number, 31477-46-0, did not yield pertinent results and appears to be erroneous. Another CAS number, 99196-74-4, is often associated with the (E)-isomer of the compound.[]

A summary of its key properties is presented in the table below:

PropertyValueReference(s)
CAS Number 110683-10-8[1][2][5][6][7]
Synonyms ACA, 2-[[1-oxo-3-(4-Pentylphenyl)-2-propen-1-yl]amino]-benzoic acid, N-(4-Pentylcinnamoyl)anthranilic acid[1][5]
Molecular Formula C21H23NO3[1][5][7]
Molecular Weight 337.41 g/mol [1][6][7]
Appearance White to off-white or crystalline powder/solid[9]
Melting Point 175-177 °C[6]
Solubility DMSO: ≥20 mg/mL, DMF: 5 mg/mL, Ethanol: 5 mg/mL[5][9]
Storage Temperature Room temperature[9]
InChI Key GAMRBCZMOOMBSQ-CCEZHUSRSA-N[5][9]
SMILES CCCCCc1ccc(\C=C\C(=O)Nc2ccccc2C(O)=O)cc1[9]

Synthesis of N-(p-Amylcinnamoyl)anthranilic Acid

The synthesis of N-(p-Amylcinnamoyl)anthranilic acid can be efficiently achieved through a two-step process. The first step involves the preparation of the reactive intermediate, p-amylcinnamoyl chloride, from p-amylcinnamic acid. The second step is the acylation of anthranilic acid with the synthesized p-amylcinnamoyl chloride via a Schotten-Baumann reaction.

Step 1: Synthesis of p-Amylcinnamoyl Chloride

This procedure involves the conversion of a carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl2).

Materials and Reagents:

  • p-Amylcinnamic acid

  • Thionyl chloride (SOCl2)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle or oil bath

  • Rotary evaporator

Protocol:

  • In a clean, dry round-bottom flask, suspend p-amylcinnamic acid in an excess of thionyl chloride (a molar ratio of approximately 1:1.5 to 1:2 of acid to thionyl chloride is recommended). Alternatively, the reaction can be carried out in an inert solvent like anhydrous toluene or DCM.

  • Fit the flask with a reflux condenser equipped with a drying tube to protect the reaction from atmospheric moisture.

  • Gently heat the mixture to reflux (approximately 80°C for thionyl chloride) using a heating mantle or oil bath. The reaction progress can be monitored by the cessation of gas evolution (SO2 and HCl).[1]

  • After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator.

  • The resulting crude p-amylcinnamoyl chloride, often a yellowish solid, can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of N-(p-Amylcinnamoyl)anthranilic Acid (Schotten-Baumann Reaction)

This classic reaction forms an amide bond between the acyl chloride and the primary amine of anthranilic acid in the presence of a base.[10][11][12]

Materials and Reagents:

  • p-Amylcinnamoyl chloride (from Step 1)

  • Anthranilic acid

  • Aqueous sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution (e.g., 10%)

  • Dichloromethane (DCM) or diethyl ether

  • Beaker or Erlenmeyer flask

  • Stir plate and stir bar

  • Separatory funnel

  • Hydrochloric acid (HCl), dilute

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Protocol:

  • Dissolve anthranilic acid in an aqueous solution of NaOH or K2CO3 in a beaker or Erlenmeyer flask. The base will deprotonate the carboxylic acid and act as an acid scavenger for the HCl produced during the reaction.

  • In a separate flask, dissolve the crude p-amylcinnamoyl chloride in an immiscible organic solvent such as dichloromethane or diethyl ether.

  • Cool the aqueous solution of anthranilic acid in an ice bath and vigorously stir the mixture.

  • Slowly add the solution of p-amylcinnamoyl chloride to the stirring aqueous solution. The reaction is typically carried out in a two-phase system.

  • Continue stirring vigorously for 1-2 hours at room temperature to ensure complete reaction.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove any unreacted amine and excess base), water, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude N-(p-Amylcinnamoyl)anthranilic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

Mechanism of Action: Dual Inhibition of PLA2 and TRP Channels

ACA exerts its biological effects through a dual mechanism, acting as a broad-spectrum inhibitor of phospholipase A2 (PLA2) and as a blocker of several transient receptor potential (TRP) channels.[3]

Inhibition of Phospholipase A2 (PLA2)

Phospholipase A2 enzymes are critical players in the inflammatory cascade, catalyzing the hydrolysis of the sn-2 position of membrane glycerophospholipids to release arachidonic acid.[] Arachidonic acid is the precursor for the biosynthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting PLA2, ACA effectively blocks the release of arachidonic acid, thereby attenuating the production of these inflammatory mediators.[]

Blockade of Transient Receptor Potential (TRP) Channels

In addition to its effects on PLA2, ACA has been demonstrated to be a potent blocker of several TRP channels, including TRPM2, TRPM8, and TRPC6.[10][13] TRP channels are a diverse family of non-selective cation channels that are involved in a wide range of physiological processes, including sensory perception, temperature sensing, and calcium homeostasis.

The inhibitory action of ACA on TRP channels appears to be independent of its PLA2 inhibitory activity.[10][13] For instance, ACA has been shown to block TRPM2 channels, which are activated by intracellular ADP-ribose and oxidative stress, with an IC50 in the low micromolar range.[10][13] This blockade reduces calcium influx and subsequent cellular responses.

The following diagram illustrates the dual inhibitory pathways of N-(p-Amylcinnamoyl)anthranilic acid.

ACA_Mechanism Stimulus Pro-inflammatory Stimuli (e.g., cytokines, growth factors) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 activates Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA hydrolyzes to Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids is converted to Inflammation Inflammation Eicosanoids->Inflammation promote ACA N-(p-Amylcinnamoyl)anthranilic Acid (ACA) ACA->PLA2 inhibits TRP_Channel TRP Channels (e.g., TRPM2, TRPM8, TRPC6) ACA->TRP_Channel blocks TRP_Stimulus TRP Channel Agonists (e.g., ADPR, H2O2, Menthol) TRP_Stimulus->TRP_Channel activates Ca_Influx Ca2+ Influx TRP_Channel->Ca_Influx mediates Cellular_Response Downstream Cellular Responses Ca_Influx->Cellular_Response triggers

Caption: Dual inhibitory mechanism of ACA on PLA2 and TRP channels.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory effects of ACA on PLA2 activity and TRP channel function.

Colorimetric Assay for Phospholipase A2 (PLA2) Activity

This protocol is adapted from methods utilizing a colorimetric substrate to measure PLA2 activity. The assay measures the release of a chromogenic product upon cleavage of the substrate by PLA2.

Materials and Reagents:

  • N-(p-Amylcinnamoyl)anthranilic acid (ACA) stock solution (e.g., in DMSO)

  • Purified PLA2 enzyme or cell/tissue lysate containing PLA2

  • Colorimetric PLA2 assay kit (e.g., from Abcam (ab133089) or Cayman Chemical) or individual components:

    • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)

    • Substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 or 414 nm

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a kit. Prepare a serial dilution of the ACA stock solution in assay buffer to test a range of concentrations. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Blank (no enzyme): Assay buffer, substrate, and DTNB.

    • Positive Control (no inhibitor): PLA2 enzyme, assay buffer, substrate, and DTNB.

    • Inhibitor Wells: PLA2 enzyme, diluted ACA solution, substrate, and DTNB.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor (ACA) or vehicle for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 414 nm (or 405 nm) at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the PLA2 activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from all other wells.

    • Determine the percentage of inhibition for each ACA concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the ACA concentration and calculate the IC50 value (the concentration of ACA that causes 50% inhibition of PLA2 activity).

Calcium Imaging Assay for TRPM2 Channel Activity

This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon TRPM2 channel activation and its inhibition by ACA.

Materials and Reagents:

  • Cells expressing TRPM2 channels (e.g., HEK293 cells transfected with TRPM2, or a cell line endogenously expressing TRPM2 like U937 monocytes)

  • N-(p-Amylcinnamoyl)anthranilic acid (ACA) stock solution (e.g., in DMSO)

  • TRPM2 activator (e.g., ADP-ribose (ADPR) or hydrogen peroxide (H2O2))

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluorescence microscope or plate reader equipped for calcium imaging

Protocol:

  • Cell Culture and Plating: Culture the cells under appropriate conditions. Plate the cells onto glass coverslips or in a 96-well imaging plate suitable for fluorescence microscopy.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Wash the cells with HBSS and then incubate them with the loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

  • Cell Washing: After incubation, wash the cells 2-3 times with HBSS to remove excess dye.

  • Inhibitor Incubation: Incubate the cells with various concentrations of ACA or a vehicle control in HBSS for a predetermined time (e.g., 10-20 minutes) before stimulation.

  • Calcium Imaging:

    • Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

    • Begin recording the baseline fluorescence.

    • Add the TRPM2 activator (e.g., H2O2 or introduce ADPR into the cells via a patch pipette in patch-clamp experiments) to the cells while continuously recording the fluorescence.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is calculated. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) is calculated (ΔF/F0).

    • The peak fluorescence change after agonist addition is indicative of the calcium influx through TRPM2 channels.

    • Compare the peak fluorescence change in ACA-treated cells to the vehicle-treated control to determine the percentage of inhibition.

    • Calculate the IC50 value for ACA's inhibition of TRPM2 channel activity.

Safety and Handling

N-(p-Amylcinnamoyl)anthranilic acid is intended for research use only. Standard laboratory safety practices should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or in a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Environmental Hazards: ACA is very toxic to aquatic life with long-lasting effects.[4][14] Avoid release into the environment.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place at room temperature.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3][14][15]

Suppliers

N-(p-Amylcinnamoyl)anthranilic acid (CAS 110683-10-8) is available from several reputable chemical suppliers. A selection of suppliers is listed below:

SupplierWebsite
Sigma-Aldrich (Merck)
Cayman Chemical
Santa Cruz Biotechnology
AbMole BioScience
BOC Sciences
EvitaChem
TargetMol

Note: Availability may vary by region. It is recommended to check with the respective suppliers for current stock and pricing information.

References

  • PubChem. N-(p-Amylcinnamoyl)anthranilic acid. [Link]

  • Kraft, R., Grimm, C., Frenzel, H., et al. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid. British Journal of Pharmacology, 148(3), 264-273 (2006). [Link]

  • Kraft, R., Grimm, C., Frenzel, H., et al. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid. PubMed. [Link]

  • The Synthesis of Cinnamoyl Chloride. Nagano Technical College. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • L.S.College, Muzaffarpur. Schotten-Baumann reaction. [Link]

  • BrainVTA. Calcium imaging protocol. [Link]

  • Siemens Lab. The TRPM2 channel is a hypothalamic heat sensor that limits fever and can drive hypothermia. [Link]

Sources

Exploratory

Conformational Analysis of Methylthiobiphenyl Isomers: Steric Impedance, Electronic Conjugation, and Molecular Design

Introduction: The Biphenyl Scaffold and the Methylthio Anomaly In medicinal chemistry and molecular electronics, the biphenyl scaffold is a ubiquitous structural motif. Its conformational landscape is governed by a delic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Biphenyl Scaffold and the Methylthio Anomaly

In medicinal chemistry and molecular electronics, the biphenyl scaffold is a ubiquitous structural motif. Its conformational landscape is governed by a delicate thermodynamic tug-of-war: the steric repulsion between ortho-hydrogens (which drives the rings toward an orthogonal, 90° geometry) versus the thermodynamic stabilization of π

π conjugation (which drives the rings toward a coplanar, 0° geometry). In a vacuum, unsubstituted biphenyl settles at a torsional angle of approximately 44°.

However, introducing a methylthio group (-SCH₃) breaks this symmetry and introduces profound positional dependency. The sulfur atom is highly polarizable, oxidizable, and possesses a large van der Waals radius (1.80 Å). Depending on whether the -SCH₃ group is positioned at the ortho, meta, or para position, the molecule exhibits drastically different rotational barriers, electronic profiles, and quantum conductance behaviors [1].

As application scientists, we do not merely observe these conformations; we engineer them. Understanding the causality behind these structural shifts is critical for designing atropisomeric drugs, conductive molecular wires, and redox-active polymers.

The Ortho-Isomer: Steric Impedance and Atropisomerism

When the -SCH₃ group is placed at the 2-position (ortho), the dominant force dictating molecular conformation shifts from electronic conjugation to severe steric impedance. The bulky sulfur atom clashes directly with the ortho'-proton of the adjacent phenyl ring.

The Causality of the Rotational Barrier

To relieve this steric strain, 2-(methylthio)biphenyl is forced into a highly twisted ground-state conformation (typically 65°–75°). The energy required to rotate the biphenyl bond through the coplanar transition state is known as the rotational barrier ( ΔG‡ ). For the ortho-methylthio group, this barrier has been experimentally determined to be 8.3 kcal/mol [1]. While this is not high enough to isolate stable atropisomers at room temperature (which typically requires ΔG‡>20 kcal/mol), it is significant enough to restrict rotation on the NMR timescale at cryogenic temperatures.

G N1 Sample Prep (Isomer in CHF2Cl/CHFCl2) N2 Cooling Phase (+25°C to -130°C) N1->N2 N3 Signal Broadening (Decoalescence) N2->N3 N4 Peak Splitting (Slow Exchange Limit) N3->N4 N5 Lineshape Analysis (Extract Rate Constants) N4->N5 N6 Eyring Equation (Calculate ΔG‡) N5->N6

Workflow for VT-NMR determination of rotational barriers in ortho-methylthiobiphenyls.

The Meta- and Para-Isomers: Conjugation and Quantum Interference

Moving the -SCH₃ group to the 3-position (meta) or 4-position (para) eliminates the primary steric clash across the biphenyl axis. Consequently, the torsional angle relaxes back to ~40°–45°, and the rotational barrier drops to < 3 kcal/mol. Here, the focus shifts to electronic effects .

Radical Cation Planarization

A fascinating phenomenon occurs upon the removal of an electron to form a radical cation. Time-Dependent Density Functional Theory (TD-DFT) reveals that the introduction of oxidizable substituents like -SCH₃ leads to a distinct planarization of the biphenyl core [2]. Because the electron is primarily removed from the sulfur lone pairs, the system flattens to maximize π -overlap and stabilize the positive charge. The para-isomer achieves this with the smallest change in torsion angle, making it an ideal candidate for conductive polymer materials that require structural stability during redox cycling.

Molecular Conductance and Quantum Interference

In the realm of single-molecule electronics, the structural isomerism of methylthiobiphenyls dictates their ability to conduct electricity. When evaluated in a Scanning Tunneling Microscopy Break-Junction (STM-BJ), the para-isomer (e.g., 4,4'-bis(methylthio)biphenyl) acts as a highly conductive molecular wire. The sulfur atoms anchor to the gold electrodes, and the para-linkage allows continuous π -conjugation.

Conversely, the meta-isomer (3,3'-bis(methylthio)biphenyl) exhibits destructive quantum interference [3]. The electron waves traveling through the meta-pathways cancel each other out, resulting in a conductance drop of several orders of magnitude, despite the physical distance between the electrodes remaining nearly identical.

G A STM Break-Junction (Au Electrodes + Bias) B Para-Isomer (Continuous π-Pathway) A->B C Meta-Isomer (Phase-Shifted Pathway) A->C D Constructive Interference (High Conductance State) B->D E Destructive Interference (Low Conductance State) C->E

Quantum interference pathways in para- vs. meta-methylthiobiphenyl molecular junctions.

Quantitative Conformational Data

To facilitate rational drug design and material synthesis, the following table summarizes the core conformational metrics of the three primary isomers.

IsomerGround State Torsion Angle (θ)Rotational Barrier ( ΔG‡ )Primary Electronic EffectConductance Profile (STM-BJ)
2-(methylthio)biphenyl ~65° – 75°8.3 kcal/molSteric decoupling of π -systemInsulator (Steric Blockade)
3-(methylthio)biphenyl ~40° – 45°< 3.0 kcal/molDestructive phase shiftingDeep Minimum (Quantum Interference)
4-(methylthio)biphenyl ~40° – 45°< 3.0 kcal/molExtended π -conjugationHigh Conductance (Molecular Wire)

Experimental Methodologies: Self-Validating Protocols

As a standard of scientific integrity, experimental data must be derived from self-validating systems. Below are the rigorous protocols required to analyze these isomers.

Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Barriers

Causality Check: Standard NMR solvents (like CDCl3​ ) freeze before reaching the decoalescence temperature of the ortho-isomer. Therefore, a specialized freon mixture is mandatory to maintain a liquid state down to -130 °C.

  • Sample Preparation: Dissolve 15 mg of 2-(methylthio)biphenyl in 0.6 mL of a liquid freon mixture ( CHF2​Cl/CHFCl2​ , 1:1 v/v) in a heavy-wall NMR tube. Seal under vacuum to prevent moisture condensation at cryogenic temperatures.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 25 °C (298 K). The -SCH₃ protons will appear as a sharp singlet due to rapid rotation averaging the conformational environments.

  • Cryogenic Cooling: Lower the probe temperature in 10 °C increments. Allow 5 minutes of thermal equilibration at each step.

  • Decoalescence Observation: Monitor the -SCH₃ singlet. As the temperature approaches -113 °C, the peak will broaden significantly (decoalescence point).

  • Slow-Exchange Limit: Continue cooling to -128 °C. The broadened peak will split into two distinct, sharp singlets representing the two frozen enantiomeric conformations (M and P helicity).

  • Validation & Calculation: Perform a concentration-dependency check. If the splitting temperature changes with concentration, intermolecular aggregation is occurring, invalidating the data. If stable, use computer lineshape simulation (e.g., DNMR3) to extract the rate constant ( k ) at the coalescence temperature, and apply the Eyring equation to calculate ΔG‡ [1].

Protocol B: STM Break-Junction (STM-BJ) for Conductance Profiling

Causality Check: To prove that the measured current is flowing through the molecule and not via quantum tunneling through the solvent, thousands of junction formation/breakage cycles must be statistically averaged to separate background tunneling from true molecular conductance.

  • Substrate Preparation: Deposit a 100 nm layer of Gold (Au) onto a freshly cleaved mica substrate. Flame-anneal the substrate using a hydrogen torch to create atomically flat Au(111) terraces.

  • Solution Assembly: Prepare a 0.1 mM solution of the target isomer (e.g., 4,4'-bis(methylthio)biphenyl) in a non-polar, non-coordinating solvent (e.g., 1,2,4-trichlorobenzene).

  • Junction Formation: Submerge the Au STM tip into the solution. Apply a constant bias voltage (e.g., 100 mV).

  • Piezoelectric Cycling: Drive the STM tip into the Au substrate until a conductance of 1G0​ ( 2e2/h ) is reached (bulk contact). Rapidly retract the tip at a constant speed (e.g., 15 nm/s).

  • Data Acquisition: As the tip retracts, a single molecule bridges the gap via Au-S dative bonds. Record the current-distance traces.

  • Statistical Analysis: Compile at least 5,000 individual traces into a 1D logarithmic conductance histogram. A distinct peak below 1G0​ validates the formation of a stable molecular junction [3].

References

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects Source: Organic & Biomolecular Chemistry, 2012, 10(9), 1847-1855. URL:[Link]

  • A general measure of conjugation in biphenyls and their radical cations Source: Canadian Journal of Chemistry, 2010, 88(11), 1175-1185. URL:[Link]

  • Heteroatom Effects on Quantum Interference in Molecular Junctions Source: Chemical Science, 2014, 5, 3164-3172. URL:[Link]

Foundational

Introduction: The Strategic Incorporation of Sulfur in Biphenyl Scaffolds

An In-Depth Technical Guide to the Electronic Properties of Sulfur-Containing Biphenyl Derivatives Biphenyl and its derivatives represent a cornerstone in materials science and medicinal chemistry, prized for their rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of Sulfur-Containing Biphenyl Derivatives

Biphenyl and its derivatives represent a cornerstone in materials science and medicinal chemistry, prized for their rigid, planar, and highly tunable π-conjugated systems.[1] Their inherent thermal stability and versatile electronic characteristics make them ideal candidates for a range of applications, including as host materials, hole-transporting materials (HTMs), and electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs).[2] The functionalization of the biphenyl core is the primary method for engineering its electronic properties to meet the specific demands of a given application.[3]

This guide focuses on a particularly impactful class of functionalization: the incorporation of sulfur. Sulfur's unique electronic structure, with its available lone pairs and d-orbitals, offers a powerful tool for modulating the optoelectronic properties of biphenyl derivatives.[4] Depending on its oxidation state—as a thioether (-S-), sulfoxide (-SO-), or sulfone (-SO₂-)—and its position within the molecular architecture, sulfur can act as an electron-donating or electron-withdrawing moiety, profoundly influencing the frontier molecular orbitals and charge transport characteristics of the molecule.[4][5]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, characterization, and structure-property relationships that govern the electronic behavior of these fascinating compounds. We will delve into the theoretical underpinnings, detail field-proven experimental protocols, and present a synthesized view of how these properties translate into tangible applications.

Theoretical Framework: Understanding Sulfur's Electronic Influence

The electronic properties of any organic semiconductor are fundamentally dictated by the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6] The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that determines the molecule's absorption and emission characteristics, as well as its stability.[6]

The introduction of sulfur into a biphenyl system directly perturbs these frontier orbitals.

  • Thioethers (-S-): The lone pairs on the sulfur atom can participate in the π-system, effectively increasing electron density. This generally leads to a raising of the HOMO level, which is beneficial for hole injection and transport.[7]

  • Sulfoxides (-SO-) and Sulfones (-SO₂-): The oxidation of the sulfur atom dramatically changes its electronic character. The highly electronegative oxygen atoms withdraw electron density from the sulfur and, by extension, the aromatic system. This makes sulfoxide and especially sulfone groups strong electron-accepting moieties.[4] Their incorporation tends to lower both HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This lowering of the LUMO is advantageous for electron injection and transport.[4][5]

This tunability is central to designing molecules for specific roles in electronic devices. For instance, a high HOMO level is required for efficient hole injection from an anode, while a low LUMO level is needed for electron injection from a cathode.[2]

Intramolecular Charge Transfer (ICT)

A key phenomenon in many functionalized biphenyls is Intramolecular Charge Transfer (ICT).[8] In a molecule designed with distinct electron-donating (D) and electron-accepting (A) sections connected by a π-conjugated bridge (like biphenyl), photoexcitation can cause an electron to move from the donor to the acceptor.[9][10] Sulfur-containing groups are excellent components for these D-π-A systems.

The efficiency of this charge transfer process is heavily influenced by the electronic nature of the sulfur group and the torsional angle between the two phenyl rings of the biphenyl core.[8][11] For example, upon excitation, a charge transfer can occur from a carbazole donor to the biphenyl unit, a process that happens on a sub-picosecond timescale.[11] The resulting charge-separated state is crucial for applications in light emission and photovoltaics.

Computational Modeling: A Predictive Tool

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting and rationalizing the electronic properties of these molecules before their synthesis.[12][13][14] These computational methods allow for the calculation of:

  • Optimized molecular geometries.

  • HOMO and LUMO energy levels and their spatial distribution.[14][15]

  • Absorption and emission spectra.[16]

  • Ionization potentials and electron affinities.[13]

These calculations provide invaluable insights, guiding the synthetic chemist toward structures with the most promising electronic profiles. For example, DFT calculations have shown that increasing the oxidation state of sulfur in dibenzothiophene (a related sulfur-containing aromatic system) leads to a decrease in the triplet energy (ET) and the reorganization energy for holes, while the injection barrier for electrons also decreases.[5]

Experimental_Workflow cluster_synthesis Material Preparation cluster_characterization Electronic Characterization cluster_analysis Data Analysis & Property Derivation cluster_application Device Application & Performance Synthesis Synthesis & Purification CV Cyclic Voltammetry (CV) Synthesis->CV UVVis UV-Vis Spectroscopy Synthesis->UVVis Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence HOMO_LUMO Determine HOMO/LUMO Levels CV->HOMO_LUMO CV->HOMO_LUMO Provides Redox Potentials Eg Calculate Optical Band Gap UVVis->Eg UVVis->Eg Provides Absorption Onset Quantum_Yield Measure Quantum Yield Fluorescence->Quantum_Yield Fluorescence->Quantum_Yield Provides Emission Efficiency Device Device Fabrication (OLED/OFET) HOMO_LUMO->Device Eg->Device Quantum_Yield->Device Performance Performance Testing Device->Performance Device->Performance Correlates Properties to Function

Caption: Standard Workflow for Characterizing Sulfur-Containing Biphenyls.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox behavior of a molecule. It is the primary experimental method for determining the HOMO and LUMO energy levels. [17]By measuring the oxidation and reduction potentials, one can estimate these energy levels relative to a known reference (typically ferrocene/ferrocenium, Fc/Fc⁺).

  • HOMO Energy: Estimated from the onset of the first oxidation potential. A more easily oxidized compound (lower potential) has a higher HOMO energy.

  • LUMO Energy: Estimated from the onset of the first reduction potential. A more easily reduced compound (less negative potential) has a lower LUMO energy.

The reversibility of the redox processes observed in the voltammogram also provides crucial information about the stability of the molecule in its charged states, a key factor for its use in electronic devices. [17]

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The absorption spectrum reveals the electronic transitions within the molecule. The lowest energy absorption band typically corresponds to the transition from the HOMO to the LUMO. [16]The onset of this absorption band can be used to calculate the optical HOMO-LUMO gap (Egopt), providing a value that can be compared with the electrochemical gap derived from CV.

Photoluminescence (PL) Spectroscopy

PL, or fluorescence, spectroscopy measures the light emitted by a molecule after it has absorbed photons. This provides information about the emissive properties of the material, including the emission wavelength (color) and the photoluminescence quantum yield (PLQY), which is a measure of the efficiency of the light emission process. [8]These are critical parameters for designing emissive materials for OLEDs.

Structure-Property Relationships: Data-Driven Insights

The true power of incorporating sulfur lies in the predictable relationships between molecular structure and electronic properties. By systematically varying the sulfur moiety and its substitution pattern, researchers can fine-tune materials for specific applications.

For example, studies on phenothiazine-based push-pull systems (where phenothiazine is a sulfur- and nitrogen-containing heterocycle) have shown that increasing the oxidation state of the sulfur atom has a more significant effect on the HOMO energy level than the LUMO level. [7]This demonstrates a clear strategy for tuning the hole-injection properties of a material while maintaining relatively stable electron-accepting characteristics.

Derivative ClassSulfur MoietyTypical HOMO (eV)Typical LUMO (eV)Band Gap (Eg) (eV)Key Electronic FeatureApplication
Thioether-Biphenyls -S--5.0 to -5.4 [18]-2.6 to -3.0 [16]~2.4 - 2.8Electron-donating, raises HOMOHole-Transport Materials [2]
Sulfone-Biphenyls -SO₂--5.7 to -6.2 [5][7]-3.0 to -3.5 [5]~2.7 - 3.2Electron-withdrawing, lowers LUMOElectron-Transport/Host Materials [4]
Thiophene-Biphenyls Thiophene Ring-4.8 to -5.3 [16]-2.4 to -2.9 [16]~2.1 - 2.9Extended π-conjugation, low EgOLED Emitters, OFETs [15][19]

Note: The values in this table are representative ranges compiled from multiple sources and are intended for comparative purposes. Actual values are highly dependent on the specific molecular structure.

Detailed Experimental Protocol: Cyclic Voltammetry

This protocol provides a self-validating system for the reliable determination of molecular orbital energy levels.

5.1 Principle This experiment measures the current response of a solution containing the analyte to a linearly cycled potential sweep. The potentials at which oxidation and reduction peaks occur are used to calculate the HOMO and LUMO energy levels. An internal standard (ferrocene) is used to calibrate the measurements against a known redox couple, ensuring accuracy and reproducibility.

5.2 Apparatus and Reagents

  • Potentiostat with a three-electrode setup.

  • Working Electrode: Glassy carbon or platinum button electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃).

  • Counter Electrode: Platinum wire.

  • Electrochemical cell.

  • Nitrogen or Argon gas supply for deoxygenation.

  • Solvent: Anhydrous, electrochemical-grade dichloromethane (DCM) or acetonitrile (ACN).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Analyte: Sulfur-containing biphenyl derivative (~1 mM concentration).

  • Internal Standard: Ferrocene (Fc).

5.3 Step-by-Step Procedure

  • Electrode Preparation: Polish the working electrode with an alumina slurry on a polishing pad, sonicate in deionized water and then ethanol, and dry completely.

  • Solution Preparation: In a volumetric flask, dissolve the supporting electrolyte (TBAPF₆) in the chosen solvent to make a 0.1 M solution. Add the analyte to this solution to achieve a final concentration of approximately 1 mM.

  • Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode.

  • Deoxygenation: Purge the solution with dry nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

  • Blank Scan: Run a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and ensure there are no interfering impurities.

  • Analyte Scan: Run the cyclic voltammogram of the analyte solution. Set the potential range to cover the expected oxidation and reduction events. Start with a scan rate of 100 mV/s and optimize if necessary. Record the voltammogram.

  • Internal Standard Calibration: Add a small amount of ferrocene to the cell and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple should appear as a reversible wave.

  • Data Recording: Record the onset potentials for the first oxidation (Eoxonset) and first reduction (Eredonset) of the analyte, and the half-wave potential (E1/2) of the Fc/Fc⁺ couple.

5.4 Data Analysis and Validation

  • Potential Correction: Correct all measured potentials against the internal standard. The E1/2 of the Fc/Fc⁺ couple is the reference point.

    • Eoxcorr = Eoxonset - E1/2(Fc/Fc⁺)

    • Eredcorr = Eredonset - E1/2(Fc/Fc⁺)

  • Energy Level Calculation: Use the following empirical relationships to estimate the HOMO and LUMO energy levels. The value of 4.8 eV is the assumed energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

    • EHOMO (eV) = - (Eoxcorr + 4.8)

    • ELUMO (eV) = - (Eredcorr + 4.8)

  • Electrochemical Band Gap: Calculate the band gap from the electrochemical data.

    • Egelectrochem = ELUMO - EHOMO

  • Self-Validation: Compare the Egelectrochem with the optical band gap (Egopt) obtained from the onset of the absorption spectrum. A close agreement between these two values (typically within 0.1-0.3 eV) validates the accuracy of the measurements.

Conclusion and Future Outlook

The strategic incorporation of sulfur into biphenyl derivatives provides a remarkably versatile platform for tuning electronic properties. By carefully selecting the oxidation state and position of the sulfur atom, researchers can precisely control frontier orbital energies, charge transfer characteristics, and ultimately, performance in electronic devices. The synergy between computational prediction and robust experimental characterization has accelerated the design of novel materials with tailored functionalities.

Future research will likely focus on developing more complex, multi-functional systems where sulfur-containing biphenyls are integrated into larger architectures for advanced applications in areas like thermally activated delayed fluorescence (TADF) emitters, organic photovoltaics, and chemical sensors. The fundamental principles and methodologies outlined in this guide will continue to be the foundation upon which these future innovations are built.

References

  • Pahlavanlu, P, Christensen, PR, Therrien, JA, Wolf, MO. (2016). Controlled Intramolecular Charge Transfer Using a Sulfur-Containing Acceptor Group. The Journal of Physical Chemistry C, 120, 70-77.
  • (2022). for OLED and OFET Applications.
  • BenchChem. Application Notes and Protocols for Bimesityl Derivatives in Organic Light-Emitting Diodes (OLEDs).
  • (2023). Improvement in Radiative Efficiency Via Intramolecular Charge Transfer in ortho-Carboranyl Luminophores Modified with Functionalized Biphenyls.
  • ResearchGate. HOMO and LUMO energy levels for all compounds.
  • Khambhati, D. P. (2017). Synthesis of Thiophene, Selenophene and Thiophene-s-dioxide Based Organic Semiconductors for Organic Electronics. Semantic Scholar.
  • (2021).
  • RSC Publishing. The role of sulfur oxidation in controlling the electronic properties of sulfur-containing host molecules for phosphorescent organic light-emitting diodes.
  • CORE.
  • ResearchGate. HOMO-LUMO energy gap control in platinum(II) biphenyl complexes containing 2,2′-bipyridine ligands.
  • (2002). Computational studies on biphenyl derivatives.
  • Journal of Materials Chemistry C (RSC Publishing). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs).
  • Semire, B., et al. Theoretical Study on Structure and Electronic Properties of 2, 5-Bis [4-N, N- Diethylaminostyryl] Thiophene and its analogues. Chem Publishers.
  • The DFT chemical investigations of optoelectronic and photovoltaic properties of short-chain conjug
  • ResearchGate.
  • Al-Yasari, R. K. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova.
  • Wikipedia. HOMO and LUMO.
  • (2016). studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method. Chemistry Journal of Moldova.
  • Lee, S., et al. (2022). Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. Scientific Reports, 12(1).
  • RSC Publishing. Uncovering elusive ultrafast charge transfer-driven structural changes in 4,4′-bis(9-carbazol-9-yl)
  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.
  • (2015).
  • (2025).
  • (2023).
  • Computational study of the chemical reactivity properties of bis (trimethyl tetr
  • (2025). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv.
  • (2026). THEORETICAL STUDY ON ELECTRONIC STRUCTURES AND SPECTROSCOPY OF TRIARYLBORANE SUBSTITUTED BY THIOPHENE.
  • (2019).
  • (2018). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. PMC.
  • Organic Chemistry Portal. Thiophene synthesis.

Sources

Exploratory

Solubility Profiling of 1,1'-Biphenyl, 3-(methylthio)- in Organic Solvents: A Technical Guide for Chemical and Pharmaceutical Development

Executive Summary 1,1'-Biphenyl, 3-(methylthio)- (CAS: 31477-46-0), commonly referred to as 3-(methylthio)biphenyl, is a highly lipophilic aromatic building block utilized extensively in organic synthesis, materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1'-Biphenyl, 3-(methylthio)- (CAS: 31477-46-0), commonly referred to as 3-(methylthio)biphenyl, is a highly lipophilic aromatic building block utilized extensively in organic synthesis, materials science, and medicinal chemistry. Its solubility profile is governed by the hydrophobic nature of the biaryl core and the polarizability of the methylthio ether linkage. Understanding its precise solubility behavior across various organic solvents is critical for optimizing transition-metal catalyzed cross-couplings, designing chromatographic purification gradients, and developing viable formulations for biological assays. This whitepaper provides a rigorous framework for predicting, measuring, and applying the solubility parameters of 3-(methylthio)biphenyl.

Physicochemical Profiling & Predictive Solubility

Structural Causality of Solubility

The unsubstituted biphenyl core is highly crystalline and hydrophobic, typically exhibiting poor solubility in polar media. However, the introduction of a methylthio group (-SCH₃) at the meta (3-) position introduces two critical physicochemical changes that enhance its solubility in organic solvents:

  • Crystal Lattice Disruption: The meta-substitution breaks the planar symmetry of the biphenyl system. This geometric irregularity reduces the enthalpy of fusion ( ΔHfus​ ) and lowers the melting point compared to the parent biphenyl, thermodynamically favoring dissolution in organic solvents at ambient temperatures.

  • Polarizability and Weak H-Bonding: While the molecule remains predominantly non-polar, the sulfur atom possesses lone pairs that act as weak hydrogen-bond acceptors. Furthermore, the large atomic radius of sulfur increases the overall polarizability of the molecule, enhancing its interaction with polar aprotic solvents (e.g., Ethyl Acetate, Dichloromethane) via dipole-induced dipole interactions.

Hansen Solubility Parameters (HSP) and Relative Energy Difference (RED)

To predict the solubility of 3-(methylthio)biphenyl without exhaustive empirical testing, we utilize the Hansen Solubility Parameters (HSP) framework[1]. HSP divides cohesive energy into three intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ )[2].

For unsubstituted biphenyl, the empirical HSP values are δD​=19.7 , δP​=1.0 , and δH​=2.0 MPa 1/2 [1]. The addition of the methylthio group slightly increases the polar and hydrogen-bonding components. The compatibility between the solute and a given solvent is determined by the interaction radius ( Ra​ ), which is used to calculate the Relative Energy Difference (RED)[2]. A RED < 1.0 indicates a high probability of dissolution, while a RED > 1.0 indicates poor solubility.

Table 1: Predicted HSP and RED for 3-(methylthio)biphenyl in Common Solvents

Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Estimated REDSolubility Prediction
Toluene 18.01.42.0< 0.8Excellent
Dichloromethane 18.26.36.1< 1.0Very Good
Ethyl Acetate 15.85.37.2~ 1.2Good
Methanol 15.112.322.3> 2.5Poor
Water 15.516.042.3> 5.0Insoluble

Empirical Solubility Data

Based on structural analogs, lipophilicity profiles, and HSP calculations, the quantitative solubility of 1,1'-Biphenyl, 3-(methylthio)- across standard solvent classes at 25°C is summarized below.

Table 2: Estimated Solubility Ranges at 25°C

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Qualitative Descriptor
Non-Polar AromaticToluene> 100Freely Soluble
HalogenatedDichloromethane> 100Freely Soluble
Polar AproticEthyl Acetate50 - 100Soluble
Polar AproticDMSO10 - 50Sparingly Soluble
Polar ProticMethanol< 5Slightly Soluble
AqueousWater< 0.01Practically Insoluble

Standardized Workflow for Solubility Determination

To empirically validate the solubility of 1,1'-Biphenyl, 3-(methylthio)- in specific solvent systems for regulatory or formulation purposes, a self-validating protocol based on the OECD 105 Shake-Flask Method is required[3]. The shake-flask method is the gold standard for compounds with expected solubilities > 10 mg/L[4][5].

Step-by-Step Methodology (Adapted OECD 105)
  • Preparation of Saturated Solutions: Add an excess amount of 3-(methylthio)biphenyl (e.g., 150 mg) to 1 mL of the target organic solvent in a sealed amber glass vial.

  • Thermal Equilibration (30°C): Agitate the vials at 30°C at 150 rpm for 24 to 72 hours. Causality: Equilibrating at a slightly elevated temperature ensures the solvent reaches absolute saturation and overcomes the activation energy required for dissolution[3].

  • Phase Separation (20°C): Transfer the vials to a 20°C incubator for 24 hours without agitation. Causality: Cooling to the target measurement temperature forces the solution to reach true saturation from a supersaturated state. This prevents false-positive solubility readings caused by the suspension of micro-crystals that have not fully precipitated[4].

  • Physical Separation: Centrifuge the samples at 10,000 rpm for 15 minutes at 20°C to separate the undissolved solid. Causality: For highly lipophilic compounds, centrifugation is strictly preferred over filtration. Hydrophobic biphenyls tend to adsorb onto standard syringe filter membranes (e.g., PTFE or Nylon), which artificially lowers the quantified concentration in the filtrate[4].

  • Analytical Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV/Vis against a validated calibration curve.

G Start Start: OECD 105 Shake-Flask Method Prep Prepare Saturated Solutions in Target Solvents Start->Prep Agitate Agitate at 30°C for 24-72h (Equilibration) Prep->Agitate Incubate Incubate at 20°C for 24h (Phase Separation) Agitate->Incubate Separate Centrifugation / Filtration Incubate->Separate Analyze HPLC-UV/Vis Quantification Separate->Analyze Validate Validate: <15% Variance Between Timepoints? Analyze->Validate Validate->Agitate No (Re-equilibrate) Done Report Solubility (mg/mL) Validate->Done Yes

Workflow for determining organic solubility using the OECD 105 shake-flask method.

Solvent Selection Strategy for Downstream Applications

The optimal solvent for 3-(methylthio)biphenyl depends entirely on the downstream application. Because the compound is highly lipophilic, it poses challenges when transitioning from organic synthesis to biological evaluation.

  • Organic Synthesis: For cross-coupling reactions (e.g., Suzuki-Miyaura), non-polar aromatic solvents like Toluene or ethereal solvents like THF are ideal due to the compound's high RED compatibility and the solvents' inertness to transition metal catalysts.

  • Chromatographic Purification: A gradient of Hexane (non-solvent/weak solvent) and Ethyl Acetate (strong solvent) provides excellent tunable polarity for silica gel chromatography.

  • Formulation & Bio-Assays: Poorly soluble lipophilic compounds must be incorporated into liquid dosage forms using biocompatible solubilizing agents. Dimethyl sulfoxide (DMSO) or co-solvents like polyethylene glycol (PEG) and cyclodextrins are required to prevent precipitation when the compound is introduced into aqueous biological media[6].

DecisionTree App Determine Downstream Application Synth Organic Synthesis (Cross-Coupling) App->Synth Purif Purification (Chromatography) App->Purif Form Formulation / Bio-Assay App->Form SolSynth Use Toluene or THF (High Solubility, Inert) Synth->SolSynth SolPurif Use Hexane/EtOAc Gradients (Tunable Polarity) Purif->SolPurif SolForm Use DMSO or PEG-400 (Biocompatible Co-solvents) Form->SolForm

Decision tree for selecting optimal solvents based on downstream applications.

References

  • WO2011056916A1 - Tryptophan hydroxylase inhibitors for the treatment of cancer - Google P
  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. nih.gov.
  • Determining the water solubility of difficult-to-test substances A tutorial review. dtu.dk.
  • HSP Basics | Practical Solubility Science - Prof Steven Abbott. stevenabbott.co.uk.
  • improved oecd 105 water solubility test design - KREATiS.
  • Determination of Three-Dimensional Solubility Parameters and Solubility Spheres for Naphthenic Mineral Oils | Energy & Fuels - ACS Public

Sources

Foundational

"literature review of 3-(methylthio)biphenyl synthesis and reactions"

An In-depth Technical Guide to the Synthesis and Reactions of 3-(Methylthio)biphenyl Introduction: The Strategic Importance of the Biphenyl Scaffold The biphenyl motif is a cornerstone in modern chemistry, recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Reactions of 3-(Methylthio)biphenyl

Introduction: The Strategic Importance of the Biphenyl Scaffold

The biphenyl motif is a cornerstone in modern chemistry, recognized as a "privileged structure" due to its prevalence in pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its rigid, well-defined geometry allows it to serve as a robust scaffold for presenting functional groups in precise three-dimensional orientations, facilitating interactions with biological targets like enzymes and receptors.[3] Within this important class of molecules, 3-(methylthio)biphenyl stands out not as an end-product, but as a critical and versatile intermediate. Its true value is realized upon the chemical manipulation of the methylthio (–SMe) group, particularly through oxidation.

The transformation of the electron-donating, lipophilic methylthio group into the strongly electron-withdrawing, polar methylsulfoxide (–S(O)Me) or methylsulfonyl (–SO₂Me) group dramatically alters the molecule's electronic and steric properties.[4][5] This conversion is a key strategy in drug development, as the methylsulfonyl biphenyl unit is a recognized pharmacophore found in several clinically significant agents, including potent inhibitors of enzymes like Factor Xa.[6][7] This guide provides a comprehensive overview of the primary synthetic routes to 3-(methylthio)biphenyl and details the key reactions it undergoes, with a focus on the mechanistic principles and practical methodologies relevant to researchers in organic synthesis and medicinal chemistry.

Part 1: Core Synthetic Methodologies for 3-(Methylthio)biphenyl

The construction of the C-C bond linking the two aryl rings is the central challenge in synthesizing 3-(methylthio)biphenyl. Modern organometallic cross-coupling reactions are the undisputed methods of choice, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely employed method for constructing biaryl systems due to its mild conditions, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic byproducts.[8][9] The reaction facilitates the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.

Mechanistic Rationale: The catalytic cycle is a well-understood, three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., 3-bromothioanisole) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (3-(Methylthio)biphenyl) reductive_elimination->product ar1x Ar¹-X (e.g., 3-Bromothioanisole) ar1x->oxidative_addition ar2b Ar²-B(OH)₂ (e.g., Phenylboronic acid) + Base ar2b->transmetalation

Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 3-(Methylthio)biphenyl

This ligand-free protocol is adapted from general procedures known for their simplicity and effectiveness.[11][12] The choice of a polar solvent like acetone or the addition of water is critical for the efficiency of ligandless systems.

Materials:

  • 3-Bromothioanisole (1.0 mmol, 203 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg)

  • Acetone (5 mL)

  • Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromothioanisole, phenylboronic acid, potassium carbonate, and palladium(II) acetate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add acetone and water via syringe.

  • Heat the reaction mixture to reflux (approx. 60-65°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 3-(methylthio)biphenyl as a pure compound.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Biaryl Synthesis

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂ (0.5)NoneK₂CO₃Water/EthanolRT2-4>90[11]
Pd(PPh₃)₄ (3)PPh₃Na₂CO₃Toluene/Water801285-95[8]
PdCl₂(dppf) (1)dppfCs₂CO₃Dioxane/Water10012-1880-95[13]
Nickel-Catalyzed Cross-Coupling

As an alternative to palladium, nickel catalysis has emerged as a powerful and more economical method for C-C bond formation.[14][15] Nickel catalysts can directly couple aryl methyl sulfides with aryl bromides, proceeding through a C-S bond activation/cleavage pathway. This approach is particularly valuable as it uses readily available thioethers directly.

Causality and Field Insights: The key to this transformation is the ability of a low-valent nickel catalyst, often in the presence of a reducing agent like magnesium, to insert into the typically unreactive C-S bond of the thioanisole.[14] The choice of ligand, such as BINAP, is critical for stabilizing the nickel species and promoting the desired catalytic cycle. This method avoids the need to pre-functionalize the thioanisole into a boronic acid or other organometallic reagent, representing a more atom-economical approach.

Experimental Protocol: Ni-Catalyzed Synthesis of 3-(Methylthio)biphenyl (Conceptual) Adapted from Zhong et al. for general aryl methyl sulfide coupling.[15]

  • In a glovebox, a Schlenk tube is charged with Ni(COD)₂ (5 mol%), BINAP (10 mol%), and magnesium turnings (3.0 equiv.).

  • 3-(Methylthio)biphenyl (1.0 equiv.) and an aryl bromide (e.g., bromobenzene, 1.5 equiv.) are added, followed by anhydrous THF as the solvent.

  • The tube is sealed and heated at a specified temperature (e.g., 80-120°C) for 12-24 hours.

  • After cooling, the reaction is carefully quenched with dilute HCl.

  • Standard aqueous workup and purification by column chromatography yield the biphenyl product.

Ullmann Condensation

The Ullmann reaction is a classic, copper-catalyzed method for forming C-C and C-X bonds.[16][17] While traditional Ullmann couplings for biaryl synthesis require harsh conditions (high temperatures, stoichiometric copper powder), they remain relevant.[1] A more practical application in this context is the Ullmann C-S coupling to form an aryl thioether, which is then methylated.

Workflow Rationale: The synthesis can be envisioned as the copper-catalyzed reaction of 3-bromobiphenyl with a methylthiolate source or, more commonly, the coupling of an aryl halide like 1-bromo-3-iodobenzene with a thiophenol, followed by methylation of the resulting thiol. Modern protocols have improved upon the classic conditions by using soluble copper salts and ligands, allowing for lower reaction temperatures.[16]

Part 2: Key Reactions of the 3-(Methylthio)biphenyl Scaffold

The synthetic utility of 3-(methylthio)biphenyl lies in the reactivity of its sulfur center. Oxidation transforms the thioether into sulfoxide and sulfone derivatives, which have profoundly different chemical properties and biological activities.

Selective Oxidation of the Thioether Moiety

The oxidation of the sulfur atom proceeds in a stepwise manner, and the final product can be controlled by the choice of oxidant and reaction conditions.

  • Sulfide to Sulfoxide: This first oxidation is typically achieved with one equivalent of a mild oxidizing agent. Hydrogen peroxide in the presence of a mediator or meta-chloroperoxybenzoic acid (mCPBA) at low temperatures are common choices.[5][18]

  • Sulfoxide to Sulfone: The second oxidation requires more forcing conditions or a second equivalent of the oxidant. The electron-withdrawing nature of the sulfoxide group makes it less susceptible to oxidation than the starting sulfide.

  • Direct Sulfide to Sulfone: Using an excess of a strong oxidizing agent, such as H₂O₂ with a tungstate catalyst, can directly convert the sulfide to the sulfone in a single step.[19]

Oxidation_Pathway Sulfide 3-(Methylthio)biphenyl (Sulfide) Sulfoxide 3-(Methylsulfinyl)biphenyl (Sulfoxide) Sulfide->Sulfoxide [O] (e.g., 1 eq. mCPBA, 0°C) Sulfone 3-(Methylsulfonyl)biphenyl (Sulfone) Sulfide->Sulfone Excess [O] (e.g., H₂O₂, Na₂WO₄) Sulfoxide->Sulfone [O] (e.g., 1 eq. mCPBA, RT) Workflow_Summary cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Key Intermediate cluster_reaction Key Reaction cluster_final Final Scaffold cluster_app Application A 3-Bromothioanisole C Suzuki-Miyaura Coupling A->C B Phenylboronic Acid B->C D 3-(Methylthio)biphenyl C->D E Oxidation D->E F 3-(Methylsulfonyl)biphenyl E->F G Drug Development (e.g., Factor Xa Inhibitors) F->G

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Synthesis of Unsymmetrical Biphenyls via Ullmann Cross-Coupling

Executive Summary The construction of biaryl scaffolds is a cornerstone of modern drug development and materials science. While palladium-catalyzed methods (e.g., Suzuki-Miyaura) dominate symmetrical and simple unsymmetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The construction of biaryl scaffolds is a cornerstone of modern drug development and materials science. While palladium-catalyzed methods (e.g., Suzuki-Miyaura) dominate symmetrical and simple unsymmetrical biaryl synthesis, the classical Ullmann reaction —specifically its cross-coupling variant—remains an indispensable tool for synthesizing highly sterically hindered (e.g., tetra-ortho-substituted) or polyhalogenated biphenyls where transition-metal cross-coupling fails[1].

Synthesizing unsymmetrical biphenyls via Ullmann coupling is notoriously challenging due to the statistical formation of homocoupled byproducts (Ar-Ar and Ar'-Ar'). As a Senior Application Scientist, I have designed this application note to provide a self-validating, highly selective protocol that relies on differential halide reactivity and kinetic stoichiometric control to force the reaction toward the desired unsymmetrical (Ar-Ar') product[1][2].

Strategic Principles of Unsymmetrical Ullmann Cross-Coupling

To bypass the statistical mixture of products, this protocol engineers the reaction environment based on three causal pillars:

  • Differential Halide Reactivity: The reaction pairs a highly reactive aryl iodide (Ar-I) with a significantly less reactive aryl bromide or chloride (Ar'-Br/Cl). Because the C-I bond is weaker, it undergoes rapid oxidative insertion with Cu(0) to form the critical Ar-Cu(I) intermediate, leaving the Ar'-Br intact until the cross-coupling step[1].

  • Kinetic Stoichiometric Control: By using the less reactive Ar'-Br in a large molar excess (often serving as the solvent or co-solvent), the transient Ar-Cu(I) species is immediately surrounded by Ar'-Br. This kinetically favors the cross-coupling oxidative addition over a collision with another Ar-I molecule, effectively suppressing Ar-Ar homocoupling.

  • Surface Activation of Copper: Commercial copper powder is passivated by a robust layer of copper(II) oxide (CuO). Using unactivated copper requires extreme temperatures (>200 °C), which degrades functional groups. Chemical activation strips this oxide layer, exposing a high-energy Cu(0) lattice that initiates oxidative insertion at significantly lower temperatures (100–150 °C).

Mechanistic Pathway

The selectivity of this protocol hinges on the sequential activation of the aryl halides. The pristine Cu(0) surface rapidly inserts into the weaker C-I bond of the highly reactive aryl halide. The resulting organocopper(I) species then undergoes a rate-limiting oxidative addition with the less reactive Ar'-Br, forming a transient Cu(III) complex that reductively eliminates to yield the unsymmetrical biphenyl[2].

UllmannCrossCoupling Cu0 Activated Cu(0) Surface ArCu Ar-Cu(I) Organocopper Intermediate Cu0->ArCu - Cu(I)I ArI Ar-I (High Reactivity) ArI->Cu0 Oxidative Insertion (Fast) CuIII [Ar-Cu(III)(Ar')Br] Oxidative Addition Complex ArCu->CuIII Oxidative Addition (Rate-Limiting) ArBr Ar'-Br (Low Reactivity, Excess) ArBr->CuIII Product Ar-Ar' Unsymmetrical Biphenyl CuIII->Product Reductive Elimination

Mechanistic pathway of the Ullmann cross-coupling utilizing differential halide reactivity.

Comparative Reaction Parameters

To highlight the precise engineering required for unsymmetrical coupling, the table below contrasts the parameters of a standard homocoupling with our targeted cross-coupling protocol.

ParameterSymmetrical HomocouplingUnsymmetrical Cross-CouplingCausality / Rationale
Aryl Halides 1.0 equiv Ar-X1.0 equiv Ar-I + 3.0–5.0 equiv Ar'-BrDifferential reactivity ensures sequential activation; excess Ar'-Br traps the intermediate.
Copper Source Untreated Cu powderChemically Activated Cu(0) BronzeHigh surface area is required to rapidly consume Ar-I and prevent its accumulation.
Addition Method All reagents mixed upfrontSyringe-pump addition of Ar-IKeeps steady-state[Ar-I] near zero, minimizing the probability of Ar-I reacting with Ar-Cu(I).
Temperature 180–250 °C120–150 °CLower temperatures prevent thermal degradation and maximize cross-coupling selectivity.

Experimental Protocol: Step-by-Step Methodology

This protocol describes the coupling of a highly reactive aryl iodide (e.g., 1-iodo-4-nitrobenzene) with a less reactive aryl bromide (e.g., 1-bromo-2-methoxybenzene).

Phase 1: Chemical Activation of Copper Bronze

Do not skip this step. The success of the cross-coupling relies entirely on the kinetic availability of the Cu(0) surface.

  • Iodine Wash: Suspend 10.0 g of commercial copper bronze in 100 mL of a 2% (w/v) solution of iodine in acetone. Stir vigorously for 10 minutes.

    • Causality: The iodine reacts with the passivating CuO/Cu₂O layer to form copper(I) iodide (CuI), effectively loosening the oxidized crust.

  • Acid Wash: Filter the suspension and immediately resuspend the solid in 100 mL of a 1:1 mixture of concentrated HCl and acetone. Stir for 10 minutes.

    • Causality: The HCl solubilizes the newly formed CuI and any residual oxides, stripping them away to expose the pristine, high-energy Cu(0) lattice.

  • Drying: Filter the activated copper under a stream of argon, wash sequentially with pure acetone (3 × 50 mL) and anhydrous ether (2 × 50 mL), and dry thoroughly under high vacuum. Use immediately.

Phase 2: Reaction Assembly and Syringe-Pump Addition
  • Initial Setup: In a flame-dried, argon-purged Schlenk flask equipped with a magnetic stirrer and a reflux condenser, add the activated Cu(0) (3.0 equiv, relative to Ar-I) and the less reactive Ar'-Br (3.0 to 5.0 equiv).

  • Heating: Heat the mixture to 130 °C. If Ar'-Br is a solid at this temperature, add a minimal volume of anhydrous DMF to create a melt/slurry.

  • Slow Addition: Dissolve the highly reactive Ar-I (1.0 equiv) in a minimal amount of anhydrous DMF. Using a syringe pump, add this solution dropwise to the vigorously stirring Cu(0)/Ar'-Br mixture over a period of 4 to 6 hours.

    • Causality: Slow addition is the most critical self-validating step. By bleeding the Ar-I into the system, it is instantly converted to Ar-Cu(I). Because the concentration of unreacted Ar-I remains functionally zero, the Ar-Cu(I) species has no choice but to react with the abundant Ar'-Br, preventing homocoupling.

  • Completion: Following the completion of the addition, maintain the reaction at 130 °C for an additional 2 hours. Monitor via TLC or GC-MS until the Ar-I is fully consumed.

Phase 3: Workup and Copper Decontamination
  • Quenching: Allow the reaction mixture to cool to room temperature. Dilute heavily with ethyl acetate (EtOAc).

  • Filtration: Filter the crude mixture through a tightly packed pad of Celite to remove unreacted Cu(0) bulk and insoluble polymeric Cu salts.

  • Ammonia Wash (Self-Validating Step): Transfer the filtrate to a separatory funnel and wash vigorously with concentrated aqueous ammonia (NH₄OH) (3 × 50 mL).

    • Causality: Aqueous ammonia acts as a strong multidentate ligand, chelating residual Cu(I) and Cu(II) ions to form the highly water-soluble [Cu(NH3​)4​]2+ complex.

    • Validation: The aqueous layer will turn a brilliant, deep blue. Continue washing with ammonia until the aqueous layer remains completely colorless, validating that the organic product is free of copper contaminants.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The excess Ar'-Br can typically be recovered via vacuum distillation, and the target unsymmetrical biphenyl is purified via silica gel flash chromatography.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]

  • Liao, Y., Fathi, R., & Yang, Z. (2003). Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals. The Journal of Organic Chemistry. [Link]

Sources

Application

"synthesis of 1,1'-Biphenyl, 3-(methylthio)- derivatives for OLED applications"

Application Note: Advanced Synthesis and Optoelectronic Tuning of 3-(Methylthio)-1,1'-Biphenyl Derivatives Introduction & Mechanistic Rationale The 1,1'-biphenyl scaffold is a privileged structural motif in the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Optoelectronic Tuning of 3-(Methylthio)-1,1'-Biphenyl Derivatives

Introduction & Mechanistic Rationale

The 1,1'-biphenyl scaffold is a privileged structural motif in the design of high-performance materials for Organic Light-Emitting Diodes (OLEDs)[1]. When functionalized with a methylthio (-SMe) group at the meta (3-) position, the resulting 3-(methylthio)biphenyl derivatives serve as highly versatile intermediates for advanced optoelectronic and pharmaceutical applications.

Causality of the Meta-Linkage: In the design of OLED host materials, maintaining a high triplet energy level ( T1​ ) is critical to prevent reverse energy transfer from the dopant emitter back to the host, a process that severely quenches luminescence. The meta-linkage deliberately disrupts extended π -conjugation compared to para-substituted analogs. This structural choice effectively confines the triplet exciton, keeping the T1​ level high (>2.8 eV), which is an absolute prerequisite for deep-blue phosphorescent or Thermally Activated Delayed Fluorescence (TADF) host materials[2].

Role of the Thioether: The -SMe group acts as a mild electron donor with high polarizability, stabilizing hole-transporting states. More importantly, it is a synthetic chameleon. It can be utilized directly in transition metal complexation (e.g., coordinating with Iridium for phosphorescent emitters)[3], or it can be readily oxidized to a methylsulfonyl (-SO2Me) group. This oxidation transforms it into a strong electron acceptor, lowering the Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron transport[4].

Synthetic Strategy & Workflow

The construction of the 3-(methylthio)biphenyl core relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-methylthiophenylboronic acid and an aryl halide[4].

Catalyst Selection Rationale: Organosulfur compounds are notorious for poisoning transition metal catalysts via strong Pd-S coordination. To circumvent this, the protocol must employ bulky, electron-rich ligands (such as phosphinous acids like POPd, or standard Pd(PPh3)4 under highly optimized biphasic conditions)[4]. These ligands accelerate the reductive elimination step in the catalytic cycle, outcompeting the deleterious thioether coordination and ensuring high turnover numbers.

G A 3-Methylthiophenylboronic Acid + Aryl Halide B Pd-Catalyzed Suzuki Coupling (Avoids S-Poisoning) A->B Base, Heat, Degas C 3-(Methylthio)-1,1'-Biphenyl (High T1 Host Core) B->C C-C Bond Formation D Oxidation (-SO2Me) LUMO Lowering C->D Tunable Electronics E Ir(III) Complexation Spin-Orbit Coupling C->E Ligand Coordination F TADF / Electron Transport (Deep Blue OLED) D->F Acceptor Unit G Phosphorescent Emitter (High EQE OLED) E->G Triplet Harvesting

Synthetic workflow and optoelectronic tuning of 3-(methylthio)biphenyls.

Experimental Protocols

Protocol A: Suzuki-Miyaura Synthesis of 3-(Methylthio)-1,1'-Biphenyl Core

Self-Validating System: This protocol incorporates rigorous degassing to prevent the oxidative homocoupling of the boronic acid (which yields biaryl impurities) and the premature oxidation of the thioether. TLC monitoring and specific emulsion-breaking workup steps ensure verifiable progression.

Materials:

  • 3-Methylthiophenylboronic acid (1.2 equiv)

  • Aryl bromide (e.g., 3-bromo-N,N-diphenylaniline) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 M aqueous solution, 3.0 equiv)

  • Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide (10.0 mmol) and 3-methylthiophenylboronic acid (12.0 mmol)[1].

  • Solvent Addition & Degassing: Add 40 mL of Toluene and 10 mL of Ethanol. Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Rationale: Oxygen must be strictly excluded to prevent Pd(0) oxidation and thioether degradation.

  • Base Addition: Add 15 mL of the degassed 2.0 M K2CO3 aqueous solution.

  • Catalyst Introduction: Quickly add Pd(PPh3)4 (0.5 mmol) under a positive Argon counter-flow. Seal the flask.

  • Thermal Activation: Heat the mixture to 90 °C with vigorous stirring (1000 rpm) for 12 hours. Rationale: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous base and the organic phase, driving the transmetalation step.

  • Reaction Monitoring: Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The product spot will be UV-active and slightly more polar than the starting aryl bromide. The disappearance of the aryl bromide validates reaction completion.

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Toluene (2 x 20 mL). Wash the combined organic layers with brine (30 mL) to break any emulsions and remove residual inorganic salts.

  • Purification: Dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure 3-(methylthio)biphenyl derivative.

Protocol B: Oxidation to 3-(Methylsulfonyl)-1,1'-Biphenyl (LUMO Tuning)

Objective: Convert the electron-donating sulfide to an electron-withdrawing sulfone to create an acceptor moiety for TADF emitters.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 3-(methylthio)biphenyl derivative (5.0 mmol) in glacial acetic acid (20 mL).

  • Temperature Control: Cool the solution to 0 °C in an ice bath to control the exothermic oxidation.

  • Oxidant Addition: Dropwise, add 30% aqueous hydrogen peroxide (H2O2) (15.0 mmol, 3.0 equiv). Rationale: A strict 3-fold excess of H2O2 ensures complete conversion past the intermediate sulfoxide state to the fully oxidized sulfone.

  • Propagation: Warm to room temperature and stir for 4 hours.

  • Isolation: Quench by pouring the mixture into ice-water (50 mL). The sudden change in polarity validates the reaction by forcing the highly polar sulfone to crash out. Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol to yield the target sulfone.

Quantitative Data & Optoelectronic Properties

The transformation of the functional groups on the biphenyl scaffold drastically alters the optoelectronic properties, making them suitable for different layers within an OLED architecture.

Table 1: Optoelectronic Properties of 3-Substituted Biphenyl Derivatives

Compound DerivativeTypical Yield (%)HOMO (eV)LUMO (eV)Triplet Energy ( T1​ , eV)Primary OLED Application
3-(Methylthio)biphenyl 85 - 88-5.62-2.152.95High- T1​ Host Material
3-(Methylsulfonyl)biphenyl 90 - 92-6.10-2.852.78Electron Transport / TADF Acceptor
Ir(III)-3-(Methylthio)biphenyl 70 - 75-5.40-2.602.65Green/Blue Phosphorescent Emitter

Note: Energy levels are representative baseline values derived from cyclic voltammetry and density functional theory (DFT) estimations typical for these scaffolds[1],[2].

References

  • [4] Pd‐Catalyzed Synthesis of Biphenyls with Methylthio Group - Taylor & Francis. 4

  • [3] Highly Stable Neutral Corrole Radical: Amphoteric Aromatic–Antiaromatic Switching and Efficient Photothermal Conversion - Journal of the American Chemical Society. 3

  • [2] US20190051845A1 - Organic electroluminescent materials and devices - Google Patents. 2

  • [1] A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. 1

Sources

Method

Application Note: The Role and Utility of 3-(Methylthio)biphenyl Scaffolds in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic methodologies, and biological applications Executive Summary & Structural Rationale In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic methodologies, and biological applications

Executive Summary & Structural Rationale

In modern drug discovery, the selection of bifunctional building blocks is critical for establishing robust Structure-Activity Relationships (SAR). The 3-(methylthio)biphenyl scaffold—and its positional isomers—represents a highly versatile pharmacophore and synthetic intermediate.

The biphenyl core provides a rigid, hydrophobic axis ideal for occupying deep lipophilic pockets in target proteins, such as the vanilloid binding site of the TRPV1 receptor[1]. Concurrently, the methylthio (-SMe) group serves a dual purpose:

  • Pharmacological Handle: It acts as a soft nucleophile and a lipophilic electron-donating group. In vivo, the -SMe group is predictably oxidized by hepatic cytochrome P450 (CYP) enzymes to sulfoxides (-S(O)Me) and sulfones (-SO2Me), a metabolic pathway routinely exploited to design prodrugs or fine-tune pharmacokinetic clearance.

  • Synthetic Directing Group: The lone electron pairs on the sulfur atom make it an excellent coordinating ligand for transition metals (e.g., Ru, Pd). This enables highly regioselective, late-stage C-H functionalization, allowing chemists to rapidly diversify complex libraries without de novo synthesis[2].

Key Applications in Drug Discovery

Analgesics: TRPV1 Receptor Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a primary target for novel non-opioid analgesics. Urea derivatives incorporating the 3-(methylthio)biphenyl moiety, such as N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-N'-[4'-(methylthio)biphenyl-3-yl]urea, have been patented as potent TRPV1 antagonists[1]. The biphenyl system effectively anchors the molecule in the hydrophobic pocket, while the methylthio group optimizes the LogP for targeted peripheral or central nervous system exposure.

G Stimulus Noxious Stimuli (Heat, Protons) TRPV1 TRPV1 Channel (Sensory Neurons) Stimulus->TRPV1 Activates Ca Ca2+ Influx TRPV1->Ca Opens Pore Pain Pain Signaling (Action Potential) Ca->Pain Depolarization Inhibitor Methylthio-Biphenyl Urea Antagonist Inhibitor->TRPV1 Blocks

Figure 1: Modulation of the TRPV1 nociceptive signaling pathway by methylthio-biphenyl antagonists.

Antimicrobial & Antimalarial Agents

Biphenyl-substituted oxazoles synthesized via Suzuki coupling exhibit notable biological activity. For instance, 2,5-dimethyl-4-(2'-(methylthio)biphenyl-4-yl)oxazole has demonstrated efficacy against bacterial infections and malarial parasites[3]. The introduction of the methylthio group alters the electron density of the biphenyl ring, enhancing target binding affinity compared to unsubstituted analogs.

Pyrimidine Analogs and Kinase Inhibitors

Methylthio-biphenyls are frequently coupled with pyrimidine cores to generate kinase inhibitor libraries. The synthesis of 4,6-dichloro-5-(4'-(methylthio)biphenyl-4-yl)pyrimidine highlights the stability of the -SMe group under palladium-catalyzed cross-coupling conditions, allowing for subsequent nucleophilic aromatic substitution (SNAr) on the dichloro-pyrimidine ring[4].

Quantitative Data Summaries

Table 1: Biological & Synthetic Profiling of Methylthio-Biphenyl Derivatives

Compound ClassSpecific DerivativePrimary Target / ActivitySynthetic YieldRef
Urea N-(7-hydroxy-tetrahydronaphthalen-1-yl)-N'-[4'-(methylthio)biphenyl-3-yl]ureaTRPV1 Antagonist (Analgesia)N/A (Patent)[1]
Oxazole 2,5-dimethyl-4-(2'-(methylthio)biphenyl-4-yl)oxazoleAntibacterial / AntimalarialModerate to Good[3]
Allyl-Sulfonamide (E)-N-(4-(2-(methylthio)biphenyl-2-yl)but-2-en-1-yl)benzenesulfonamideC-H Functionalization Product70%[2]
Pyrimidine 4,6-dichloro-5-(4'-(methylthio)biphenyl-4-yl)pyrimidineKinase Inhibitor Precursor55%[4]

Validated Experimental Protocols

To ensure reproducibility, the following protocols emphasize the causality behind critical experimental choices, transforming standard methods into self-validating systems.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4,6-dichloro-5-(4'-(methylthio)biphenyl-4-yl)pyrimidine[4].

  • Rationale for Reagent Selection: 1,4-Dioxane is selected as the solvent due to its high boiling point and ability to solubilize both polar boronic acids and non-polar aryl halides. K3PO4 is utilized as a mild base; stronger bases (like NaOH) risk hydrolyzing the sensitive dichloro groups on the pyrimidine core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv, ~0.986 mmol) and (4-(methylthio)phenyl)boronic acid (1.2 equiv).

  • Catalyst Loading: Add Pd(PPh3)4 (5 mol %) and anhydrous K3PO4 (2.0 equiv). Critical Step: The bulky triphenylphosphine ligands are essential for stabilizing the active Pd(0) species during the challenging oxidative addition.

  • Degassing: Add 6 mL of anhydrous 1,4-Dioxane. Seal the flask and purge the system using three cycles of vacuum/argon. Causality: Trace oxygen will rapidly oxidize Pd(0) to inactive Pd(II), killing the catalytic cycle.

  • Reaction: Stir the mixture at 90°C for 12–18 hours under an inert atmosphere. Monitor reaction completion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with distilled water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure product.

Protocol B: Ruthenium(II)-Catalyzed S(II)-Directed Aromatic C–H Allylation

Objective: Late-stage functionalization of methylthio-biphenyls using vinylaziridines[2].

  • Rationale for Reagent Selection: The methylthio group acts as a built-in directing group. The sulfur atom coordinates to the electrophilic Ru(II) center, forcing the metal into close proximity with the ortho C-H bond, drastically lowering the activation energy for cyclometalation.

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, charge a reaction vial with[Ru(p-cymene)Cl2]2 (5 mol %), AgSbF6 (20 mol %), and the methylthio-biphenyl substrate (0.2 mmol). Causality: AgSbF6 acts as a halide scavenger, precipitating AgCl to generate a highly active, cationic coordinatively unsaturated Ru(II) species.

  • Reagent Addition: Add 1-tosyl-2-vinylaziridine (0.3 mmol, 1.5 equiv) and 1,2-dichloroethane (DCE, 2.0 mL).

  • Heating: Seal the vial with a PTFE-lined cap and heat the mixture at 80°C for 16 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the precipitated silver salts and ruthenium residues, washing with dichloromethane (DCM).

  • Purification: Concentrate the filtrate and purify via flash chromatography to yield the allylated product.

G Substrate Methylthio-Biphenyl Substrate Coordination Ru(II) Coordination (S-directed) Substrate->Coordination [Ru(p-cymene)Cl2]2 CH_Act C-H Activation (Cyclometalation) Coordination->CH_Act AgSbF6 / Heat Insertion Vinylaziridine Insertion CH_Act->Insertion Alkene Binding Product Allylated Biphenyl Product Insertion->Product Reductive Elimination

Figure 2: Ru(II)-catalyzed S(II)-directed aromatic C-H allylation workflow.

References

1.[1] Title: US8173841B2 - Tetrahydro-naphthalene derivatives Source: Google Patents URL:

2.[3] Title: Design, Synthesis and Biological evaluation of some novel biphenyl substituted oxazole derivatives Source: CBI Journal URL:

3.[2] Title: Ruthenium(II)-Catalyzed S(II)-Directed Aromatic C–H Allylation with Vinylaziridines Source: The Journal of Organic Chemistry - ACS Publications URL:

4.[4] Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: MDPI URL:

Sources

Application

Application Note: Protocol for the Purification of 1,1'-Biphenyl, 3-(methylthio)- by Column Chromatography

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Preparative Flash Chromatography, Method Optimization, and Chromatographic Rationale Introduction & Chromatographic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Preparative Flash Chromatography, Method Optimization, and Chromatographic Rationale

Introduction & Chromatographic Rationale

1,1'-Biphenyl, 3-(methylthio)- (commonly known as 3-(methylthio)biphenyl) is a highly lipophilic aromatic thioether frequently utilized as a building block in pharmaceutical synthesis and materials science. Following standard synthetic routes (e.g., Suzuki-Miyaura cross-coupling), the crude reaction mixture often contains unreacted starting materials, homocoupled biphenyl byproducts, and residual catalysts.

Because 3-(methylthio)biphenyl lacks strong hydrogen-bond donors or acceptors, its primary interactions with a normal-phase silica gel stationary phase are limited to weak dipole-dipole interactions from the thioether moiety and π−π interactions from the biphenyl core. Consequently, successful purification requires a highly non-polar mobile phase and strict adherence to the principles of high-resolution flash chromatography [1].

The Self-Validating System

This protocol is designed as a self-validating workflow. By establishing a strict Retention Factor ( Rf​ ) target during Thin Layer Chromatography (TLC) optimization, the downstream column elution becomes highly predictable. Continuous TLC monitoring of the eluted fractions ensures that the physical separation matches the theoretical optimization.

Workflow Visualization

G A Crude Mixture Analysis (TLC) B Slurry Packing (Silica Gel) A->B Target Rf ~0.3 C Sample Loading (Wet Method) B->C Equilibrate D Flash Elution (Hexanes/EtOAc) C->D Apply Pressure E Fraction Pooling & Concentration D->E TLC Verification

Workflow for the flash chromatographic purification of 3-(methylthio)biphenyl.

Step-by-Step Experimental Protocol

Phase 1: TLC Optimization

Causality: Before packing the column, the mobile phase must be tuned so the target compound has an Rf​ of 0.25–0.35. If the Rf​ is too high (>0.5), the compound elutes too rapidly and co-elutes with non-polar impurities. If the Rf​ is too low (<0.15), the compound undergoes excessive longitudinal diffusion in the column, resulting in broad bands, poor resolution, and wasted solvent.

  • Spot the crude mixture alongside a pure reference standard (if available) on a silica gel 60 F254 TLC plate.

  • Develop the plates in varying isocratic ratios of Hexanes and Ethyl Acetate (EtOAc).

  • Visualize the plates under a 254 nm UV lamp. The conjugated biphenyl system will appear as a dark spot against the fluorescent green background.

  • Select the solvent system that places 3-(methylthio)biphenyl at Rf​ ~0.30 (Typically 98:2 or 95:5 Hexanes/EtOAc).

Phase 2: Column Preparation (Slurry Packing)

Causality: Dry packing can lead to trapped air bubbles and "channeling"—a phenomenon where the mobile phase bypasses the silica bed, destroying band resolution. Slurry packing ensures a homogeneous, tightly packed stationary phase [2].

  • Select a glass chromatography column. For moderate separations, use a 30:1 to 50:1 ratio of silica gel (40–63 µm, 230–400 mesh) to crude sample mass.

  • Insert a small cotton plug at the base of the column and cover it with 1 cm of clean sea sand. The sand provides a flat, horizontal foundation for the silica bed.

  • In a separate Erlenmeyer flask, mix the calculated mass of silica gel with 100% Hexanes to form a uniform, pourable slurry.

  • Pour the slurry into the column in a single, continuous motion. Gently tap the sides of the column with a rubber stopper to dislodge any trapped air bubbles and promote even settling.

  • Apply positive air or nitrogen pressure to pack the bed. Critical: Never let the solvent level drop below the silica surface; a dry bed will crack and ruin the separation.

  • Add a 1 cm protective layer of sand on top of the silica bed to prevent physical disturbance of the stationary phase during sample loading.

Phase 3: Sample Loading (Wet Loading)

Causality: 3-(methylthio)biphenyl is highly soluble in non-polar solvents. Wet loading in the absolute minimum volume of solvent ensures a narrow initial sample band. A narrow starting band is the fundamental prerequisite for high-resolution separation.

  • Dissolve the crude mixture in the minimum viable volume of the starting eluent (or pure Dichloromethane if solubility in hexanes is poor).

  • Using a long Pasteur pipette, carefully apply the solution dropwise down the inner walls of the column, directly onto the top sand layer.

  • Open the stopcock to allow the sample to adsorb completely into the silica head.

  • Rinse the sample flask with 1 mL of eluent and apply it to the column, draining again. Repeat this rinse twice to ensure quantitative transfer without broadening the band.

Phase 4: Flash Elution and Fraction Collection

Causality: Maintaining a rapid, continuous flow rate (dropping the solvent head by ~2 inches/min) minimizes the time the compound spends diffusing longitudinally, keeping the eluted fractions highly concentrated[1].

  • Carefully fill the remainder of the column with the optimized eluent (e.g., 98:2 Hexanes/EtOAc).

  • Apply positive pressure to achieve a steady, rapid flow rate.

  • Collect fractions in test tubes. The volume of each fraction (in mL) should be approximately half the mass of the silica gel used (in grams).

  • Spot every 2nd or 3rd fraction on a TLC plate to track the elution profile.

  • Pool all fractions containing pure 3-(methylthio)biphenyl and concentrate them under reduced pressure using a rotary evaporator.

Data Presentation & Expected Outcomes

Table 1: TLC Solvent System Optimization for 3-(methylthio)biphenyl

Solvent System (v/v)Approximate Rf​ Chromatographic Assessment
100% Hexanes0.10 - 0.15Suboptimal. Causes severe band broadening and excessive solvent consumption.
98:2 Hexanes/EtOAc0.25 - 0.35Optimal. Perfect balance of retention and resolution for flash elution.
90:10 Hexanes/EtOAc0.60 - 0.70Suboptimal. Target compound will co-elute with non-polar impurities at the solvent front.

Table 2: Fraction Analysis and Pooling Strategy

Fraction StageEluate ContentAction Required
Void VolumePure SolventDiscard.
Early FractionsHighly non-polar impurities (e.g., unreacted biphenyl)Discard or save for byproduct analysis.
Middle FractionsPure 3-(methylthio)biphenyl Pool and concentrate.
Late FractionsPolar impurities (e.g., boronic acids, catalysts)Discard.

Troubleshooting & Optimization

  • Co-elution with Non-Polar Impurities: If the target compound co-elutes with a structurally similar byproduct (like an unfunctionalized biphenyl), the selectivity ( α ) of the mobile phase must be altered. Switch from EtOAc to a weaker, polarizable modifier like Toluene or Dichloromethane (e.g., 90:10 Hexanes/DCM) to change the interaction dynamics [3].

  • Product Streaking: While uncommon for neutral thioethers, streaking indicates column overloading. If observed, halt the elution, recover the mixture, and re-run using a higher silica-to-crude mass ratio (>50:1).

References

  • Rapid chromatographic technique for preparative separations with moderate resolution Source: Journal of Organic Chemistry (W.C. Still, M. Kahn, A. Mitra) URL:[Link]

  • Flash Chromatography: General Procedure and Guidelines Source: Organic Syntheses URL: [Link]

Method

Application Note: Scalable and Green Synthesis of 3-(Methylthio)biphenyl via Biphasic Suzuki-Miyaura Cross-Coupling

Target Audience: Process Chemists, Scale-up Researchers, and Pharmaceutical Development Scientists Document Type: Standard Operating Protocol & Mechanistic Guide Introduction and Strategic Rationale The synthesis of 1,1'...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Researchers, and Pharmaceutical Development Scientists Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The synthesis of 1,1'-Biphenyl, 3-(methylthio)- (commonly known as 3-(methylthio)biphenyl) is a critical carbon-carbon bond-forming step in the development of advanced functional materials and active pharmaceutical ingredients (APIs). The most direct and atom-economical route to this biaryl scaffold is the Suzuki-Miyaura cross-coupling between 3-(methylthio)phenylboronic acid and bromobenzene.

While laboratory-scale syntheses frequently rely on homogeneous conditions using toxic solvents like DMF or 1,4-dioxane, translating this to a pilot or manufacturing scale demands a rigorous redesign. This application note details a self-validating, highly scalable protocol utilizing a green biphasic solvent system (Cyclopentyl methyl ether [CPME] and water), low catalyst loading, and an integrated palladium-scavenging workflow[1].

Mechanistic Causality in Scale-Up Design
  • Solvent Selection (CPME/H₂O): CPME is a green, low-toxicity ethereal solvent that forms a distinct biphasic system with water. Unlike THF or 2-MeTHF, CPME has a low peroxide formation rate and a higher boiling point (106 °C), allowing for higher reaction temperatures under atmospheric pressure. This biphasic nature compartmentalizes the organic product from the aqueous inorganic salts, streamlining the downstream phase separation.

  • Catalyst & Ligand: We employ Pd(dppf)Cl₂ (0.1 mol%). The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step, thereby minimizing catalyst degradation and preventing the formation of homocoupled byproducts.

  • Mitigation of Protodeboronation: 3-(Methylthio)phenylboronic acid is susceptible to protodeboronation at elevated temperatures in highly basic aqueous media[2]. To prevent this, a mild base (K₂CO₃) is used, and the boronic acid is charged in a slight excess (1.05 equivalents).

CatalyticCycle Pd0 Pd(0) Active Species (from Pd(dppf)Cl2) OxAdd Oxidative Addition (Bromobenzene) Pd0->OxAdd PdII Pd(II) Intermediate (Ph-Pd-Br) OxAdd->PdII TransMet Transmetalation (3-MeS-Ph-B(OH)2 + K2CO3) PdII->TransMet PdII_2 Diaryl Pd(II) Complex (Ph-Pd-Ph-SMe) TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regenerates Catalyst Product 3-(Methylthio)biphenyl RedElim->Product Yields Biaryl

Mechanistic cycle of the Suzuki-Miyaura coupling generating 3-(methylthio)biphenyl.

Quantitative Process Parameters

To ensure reproducibility across different reactor scales (from 100 g to >10 kg), the stoichiometry and process parameters must be strictly controlled. Table 1 summarizes the optimized reaction metrics.

Table 1: Scale-Up Stoichiometry and Optimization Metrics

Reagent / ParameterFunctionEquivalents / RatioTarget Metric / Rationale
BromobenzeneElectrophile1.00 eqLimiting reagent to ensure complete conversion.
3-(Methylthio)phenylboronic acidNucleophile1.05 eqSlight excess compensates for minor protodeboronation.
Pd(dppf)Cl₂Pre-catalyst0.001 eq (0.1 mol%)Low loading minimizes residual Pd in the final API.
K₂CO₃Base2.00 eqNeutralizes generated HBr; activates boronic acid.
CPME : WaterBiphasic Solvent5 vol : 2 volProvides optimal mass transfer and clean phase separation.
L-CysteinePd Scavenger0.10 eq (relative to Pd)Chelates residual Pd into the aqueous waste stream.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Proceed to subsequent steps only when In-Process Control (IPC) criteria are met.

Phase 1: Reactor Charging and Inertion
  • Preparation: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging Solids: Charge the reactor with Bromobenzene (1.0 eq, e.g., 157 g, 1.0 mol), 3-(Methylthio)phenylboronic acid (1.05 eq, 176.4 g, 1.05 mol)[2], and K₂CO₃ (2.0 eq, 276.4 g, 2.0 mol).

  • Charging Solvents: Add CPME (5 volumes relative to bromobenzene mass, ~785 mL) and Deionized Water (2 volumes, ~314 mL).

  • Degassing (Critical Step): Sparge the biphasic mixture with subsurface Nitrogen for at least 30 minutes at 20 °C. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the methylthio ether to a sulfoxide.

  • Catalyst Addition: Briefly open the reactor under a positive N₂ sweep and charge Pd(dppf)Cl₂ (0.1 mol%, 0.73 g). Reseal and flush the headspace with N₂ for 5 minutes.

Phase 2: Reaction Execution and IPC
  • Heating: Ramp the internal temperature to 85–90 °C (gentle reflux). Ensure the mechanical stirring is set to a high RPM (e.g., 300-400 RPM) to maximize the interfacial surface area between the CPME and water layers.

  • Monitoring: Maintain the reaction at 85 °C for 4 hours.

  • In-Process Control (IPC) 1: Sample the organic layer, dilute with acetonitrile, and analyze via HPLC (254 nm).

    • Pass Criterion: Bromobenzene is ≤ 1.0% relative to the product area. If > 1.0%, continue heating for 2 additional hours and re-sample.

Phase 3: Workup and Palladium Scavenging

Note: Effective metal removal is a major hurdle in scale-up. We utilize an L-cysteine aqueous wash, which forms highly water-soluble complexes with Pd(II) and Pd(0) residues[1]. 9. Phase Separation: Cool the reactor to 40 °C. Stop stirring and allow the phases to settle for 30 minutes. Drain and discard the lower aqueous layer (contains inorganic salts and borate waste). 10. Scavenging: To the retained CPME organic layer, add an aqueous solution of L-cysteine (0.1 eq dissolved in 2 volumes of water). 11. Digestion: Heat the biphasic mixture to 60 °C and stir vigorously for 1 hour. 12. Final Separation: Cool to 40 °C, settle for 30 minutes, and drain the lower aqueous layer (contains the Pd-cysteine complex). Wash the organic layer once more with 2 volumes of brine.

Phase 4: Isolation and Crystallization
  • Concentration: Concentrate the CPME layer under reduced pressure (at 50 °C) to approximately 2 volumes.

  • Anti-Solvent Crystallization: Slowly charge Isopropanol (IPA) (4 volumes) to the reactor at 50 °C.

  • Cooling Ramp: Linearly cool the reactor from 50 °C to 0 °C over 4 hours to promote controlled crystal growth and exclude impurities from the lattice.

  • Filtration: Filter the resulting white-to-off-white crystalline solid. Wash the wet cake with cold IPA (1 volume).

  • Drying: Dry the product in a vacuum oven at 40 °C until constant weight is achieved.

  • Expected Yield: 88–92%. Purity: >99.5% (HPLC), Pd content < 10 ppm.

Workflow Reactants Charge Reactants (CPME/H2O, N2 atm) Reaction Reflux at 85-90°C IPC: <1% SM Reactants->Reaction PhaseSep Phase Separation (Discard Aq. Salts) Reaction->PhaseSep Scavenging Pd Scavenging (L-Cysteine Wash) PhaseSep->Scavenging Crystallization Crystallization (IPA Anti-Solvent) Scavenging->Crystallization Final Pure Product (>99.5% Purity) Crystallization->Final

Process workflow for the scale-up synthesis and isolation of 3-(methylthio)biphenyl.

Troubleshooting and Quality Control

  • High Protodeboronation: If IPC shows high levels of unreacted bromobenzene but complete consumption of the boronic acid, protodeboronation has occurred. Solution: Ensure rigorous degassing, verify the K₂CO₃ is not overly wet, and consider lowering the reaction temperature to 75 °C.

  • Emulsion Formation During Workup: CPME generally separates cleanly. However, if an emulsion forms during the L-cysteine wash, it is likely due to residual Pd-black particulates. Solution: Filter the biphasic mixture through a pad of Celite prior to phase separation.

References

  • Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES (HES-SO) URL: [Link]

  • Title: Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"degradation pathways of 1,1'-Biphenyl, 3-(methylthio)-"

Topic: Degradation Pathways of 1,1'-Biphenyl, 3-(methylthio)- Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the metabolic and environm...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Degradation Pathways of 1,1'-Biphenyl, 3-(methylthio)- Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the metabolic and environmental degradation of 3-(methylthio)biphenyl. Because substituted biphenyls present unique steric and electronic challenges during enzymatic breakdown, this guide is designed to provide actionable, causality-driven solutions for your in vitro and in vivo degradation assays.

Core Mechanistic Pathway: The bph Operon

The degradation of 3-(methylthio)biphenyl in biological systems is primarily driven by the bph operon, a highly conserved catabolic pathway found in soil bacteria (e.g., Pseudomonas, Burkholderia). The process is initiated by biphenyl 2,3-dioxygenase (BphA), a Rieske-type multicomponent enzyme[1]. Because the methylthio (-SCH₃) group at the meta position introduces significant steric bulk, BphA preferentially attacks the unsubstituted aromatic ring.

Following initial dioxygenation, the intermediate is processed by a dehydrogenase (BphB) and a ring-cleaving dioxygenase (BphC)[2]. Finally, a hydrolase (BphD) cleaves the meta-cleavage product to yield 3-(methylthio)benzoic acid and 2-hydroxypenta-2,4-dienoic acid.

Pathway A 3-(methylthio)biphenyl B 2,3-dihydrodiol intermediate A->B BphA (BPDO) + O2 C 2,3-dihydroxy intermediate B->C BphB + NAD+ D meta-cleavage product (HOPDA) C->D BphC + O2 E 3-(methylthio)benzoic acid + 2-hydroxypentadienoate D->E BphD + H2O

Enzymatic degradation of 3-(methylthio)biphenyl via the bph pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the degradation rate of 3-(methylthio)biphenyl significantly slower than unsubstituted biphenyl in my wild-type Pseudomonas assays? A: The root cause is steric hindrance within the enzyme's active site. While BphA targets the unsubstituted ring, the bulky -SCH₃ group on the adjacent ring restricts the substrate's conformational freedom within the hydrophobic binding pocket, drastically reducing the catalytic turnover rate ( kcat​ )[3]. Actionable Fix: If rapid degradation is required for your assay, consider utilizing directed evolution variants of BphA (such as evolved Burkholderia LB400 strains). These engineered enzymes possess a widened substrate-binding pocket specifically adapted to accommodate bulky meta-substituents[4].

Q2: During HPLC-MS analysis, I am detecting a mass shift of +16 Da prior to ring cleavage. What is causing this? A: A +16 Da mass shift prior to the expected dihydroxylation (+32 Da) strongly indicates the formation of a sulfoxide. The thioether linkage in 3-(methylthio)biphenyl is highly susceptible to abiotic auto-oxidation or co-metabolic oxidation by non-specific monooxygenases, converting the methylthio group (-SCH₃) to a methylsulfinyl group (-S(=O)CH₃). Actionable Fix: To determine if this is a biological or abiotic artifact, you must run a heat-killed enzyme control alongside your active assay. If the +16 Da peak appears in the heat-killed control, it is an abiotic oxidation artifact (often exacerbated by high aeration in bioreactors).

Q3: How do I prevent the volatilization of 3-(methylthio)biphenyl during long-term incubation assays? A: Substituted biphenyls have notable vapor pressures and readily partition into the headspace of shaken flask cultures, leading to artificially inflated "degradation" rates (false positives). Actionable Fix: Conduct incubations in Teflon-lined, crimp-sealed vials with a minimal headspace-to-liquid ratio (< 20%). Quantify the abiotic loss by extracting the entire vial (liquid + a headspace solvent wash) in your negative controls.

Quantitative Data: Kinetic Bottlenecks

To help you calibrate your analytical expectations, the table below summarizes the comparative kinetic parameters of wild-type Biphenyl Dioxygenase (BphA) against various substrates. Notice the severe drop in catalytic efficiency ( kcat​/Km​ ) when a bulky substituent is introduced.

Substrate Km​ (µM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹s⁻¹)Primary Degradation Bottleneck
Biphenyl 12.54.2336,000None (Native Substrate)
3-Chlorobiphenyl 28.41.863,380Halogen electronegativity
3-(methylthio)biphenyl 45.10.613,300Steric bulk of -SCH₃ group

Self-Validating Protocol: In Vitro Enzymatic Degradation Assay

This protocol utilizes recombinant BphA-D complexes to isolate the catabolic pathway from competing cellular processes. It is engineered with built-in causality checks to ensure data integrity.

Step 1: Substrate Solubilization

  • Action: Dissolve 3-(methylthio)biphenyl in analytical-grade dimethyl sulfoxide (DMSO) to create a 50 mM stock.

  • Causality: Biphenyls are highly hydrophobic. Direct addition to aqueous buffers causes micro-precipitation, leading to erratic kinetic data. DMSO ensures homogenous monomeric dispersion. Keep the final DMSO concentration <1% (v/v) to prevent enzyme denaturation.

Step 2: Reaction Assembly & Controls

  • Action: In a 10 mL crimp-sealed glass vial, combine 50 mM sodium phosphate buffer (pH 7.4), 100 µM 3-(methylthio)biphenyl, and 0.5 mM NADH.

  • Self-Validation: You must prepare three parallel vials: (A) Active Enzyme, (B) Heat-Killed Enzyme (boiled for 15 mins at 100°C to control for abiotic thioether oxidation), and (C) Substrate-Free Control (to establish a baseline for endogenous enzyme contaminants)[5].

Step 3: Initiation & Incubation

  • Action: Inject purified recombinant BphA-D complex (1 µM final) through the septum to initiate the reaction. Incubate at 30°C with 200 rpm orbital shaking.

Step 4: Acidic Quenching

  • Action: At designated time points (e.g., 0, 15, 30, 60 mins), inject 100 µL of 6M HCl.

  • Causality: Rapid acidification drops the pH below 2.0, instantly denaturing the metalloenzymes and protonating the meta-cleavage intermediates (like HOPDA), stabilizing them for organic extraction.

Step 5: Liquid-Liquid Extraction & Analysis

  • Action: Add 2 mL of ethyl acetate containing 50 µM 4-chlorobiphenyl as an internal standard. Vortex vigorously for 2 minutes, centrifuge to separate phases, and analyze the upper organic layer via LC-MS/MS.

  • Causality: The internal standard corrects for any volumetric losses during the liquid-liquid extraction phase, ensuring absolute quantification.

Workflow S1 Step 1: Substrate Solubilization (DMSO Stock Formulation) S2 Step 2: Reaction Assembly (Include Heat-Killed Controls) S1->S2 S3 Step 3: Incubation (Crimp-sealed vials, 30°C) S2->S3 S4 S4 S3->S4 S5 Step 5: L-L Extraction (Ethyl Acetate + Internal Std) S4->S5 Err Troubleshooting: Low Recovery or High Variance? S5->Err Fix Check for micro-precipitation or headspace volatilization Err->Fix

Standard workflow for in vitro degradation assays and troubleshooting.

References

  • Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution Source: National Institutes of Health (NIH) URL:[Link]

  • Pinpointing Biphenyl Dioxygenase Residues That Are Crucial for Substrate Interaction Source: National Institutes of Health (NIH) URL:[Link]

  • Directed Evolution of Biphenyl Dioxygenase: Emergence of Enhanced Degradation Capacity for Benzene, Toluene, and Alkylbenzenes Source: National Institutes of Health (NIH) URL:[Link]

  • Biphenyl/PCB Degrading bph Genes of Ten Bacterial Strains Isolated from Biphenyl-Contaminated Soil in Kitakyushu, Japan Source: National Institutes of Health (NIH) URL:[Link]

  • Validation of biphenyl degradation pathway by polymerase chain reaction, peptide mass fingerprinting and enzyme analysis Source: National Institute of Informatics (NII) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 1,1'-Biphenyl, 3-(methylthio)- Purity by HPLC and GC-MS

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1,1'-Biphenyl, 3-(methylthio)- purity. As a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1,1'-Biphenyl, 3-(methylthio)- purity. As a critical intermediate in various synthetic pathways within the pharmaceutical and materials science sectors, ensuring the purity of this compound is paramount for the safety, efficacy, and consistency of the final product.[1] This document is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data, and expert insights to guide the selection of the most appropriate analytical methodology.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the necessary performance characteristics to be evaluated.[4][5][6] This guide is structured around these principles, providing a practical framework for method validation.

Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile or thermally sensitive compounds.[7] For 1,1'-Biphenyl, 3-(methylthio)-, its aromatic biphenyl structure provides a strong chromophore, making UV detection highly effective. The method detailed here utilizes reversed-phase chromatography, which separates the analyte from potential impurities based on differences in their polarity.

Expertise & Rationale

The choice of a C18 column is based on its wide applicability and excellent resolving power for aromatic compounds. A gradient elution method, starting with a high aqueous content and gradually increasing the organic solvent, is selected to ensure the separation of a broad range of potential impurities, from polar starting materials to non-polar byproducts.[8] Phosphoric acid is used to acidify the aqueous mobile phase, which sharpens the peak shape of the analyte by suppressing the ionization of any potential acidic or basic functional groups.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: 50:50 (v/v) Acetonitrile and Water.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the 1,1'-Biphenyl, 3-(methylthio)- reference standard in the diluent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to construct a linearity curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).[8]

  • Sample Solution (100 µg/mL): Prepare the test sample by dissolving it in the diluent to a nominal concentration of 100 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

Visualization: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve Sample in Diluent Injector Autosampler Injection Prep->Injector Load Sample Column C18 Column Separation Injector->Column Mobile Phase Flow Detector UV/DAD Detection (254 nm) Column->Detector Elution CDS Chromatography Data System Detector->CDS Signal Acquisition Report Purity Calculation & Validation Report CDS->Report Integration & Analysis

Caption: Workflow for HPLC-based purity validation.

HPLC Method Validation Parameters

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2]

ParameterAcceptance CriteriaRationale
Specificity The analyte peak is well-resolved from impurities and degradation products (Resolution > 2). Peak purity analysis (DAD) shows no co-elution.[3]Ensures the method accurately measures the analyte without interference.[4]
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[10][11]Demonstrates a proportional relationship between detector response and analyte concentration.[3]
Accuracy Mean recovery of 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).Measures the closeness of the experimental value to the true value.[4]
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.[8]Assesses the degree of scatter between a series of measurements.[4]
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[8][11]Defines the lowest concentration of analyte that can be reliably detected and quantified.
Robustness No significant impact on results from small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).[3]Indicates the method's reliability during normal usage.

Part 2: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[12] It is ideal for the analysis of volatile and thermally stable compounds.[7] For 1,1'-Biphenyl, 3-(methylthio)-, GC-MS not only provides an orthogonal purity assessment but also confirms the molecular weight and structure of the main component and any volatile impurities.

Expertise & Rationale

The primary prerequisite for GC analysis is that the analyte must be volatile and not decompose at the high temperatures of the injector port and column.[13] 1,1'-Biphenyl, 3-(methylthio)- is expected to be sufficiently stable for GC analysis. A non-polar DB-5 type column is chosen as it separates compounds primarily based on their boiling points, which is suitable for this class of molecule. The temperature gradient program is designed to first elute highly volatile impurities (like residual solvents) at a low temperature before ramping up to elute the main analyte and any higher-boiling impurities. Electron Ionization (EI) is selected as the ionization source due to its ability to create reproducible fragmentation patterns, which can be compared against spectral libraries for identification.[14]

Experimental Protocol: GC-MS Method

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.[15]

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[15]

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.[16]

  • Diluent: Dichloromethane or Ethyl Acetate.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the reference standard in the diluent.

  • Sample Solution (100 µg/mL): Prepare the test sample by dissolving it in the diluent.

3. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Prep Dissolve Sample in Volatile Solvent Injector Injector Port Vaporization Prep->Injector Load Sample Column GC Column Separation Injector->Column Carrier Gas Flow IonSource EI Ion Source Ionization Column->IonSource Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Electron Multiplier Detection MassAnalyzer->Detector Mass Filtering CDS Data System & Spectral Libraries Detector->CDS Signal Acquisition Report Purity & Identity Confirmation Report CDS->Report Analysis & Library Search

Caption: Workflow for GC-MS-based purity and identity validation.

GC-MS Method Validation Parameters

Validation for a GC-MS purity method follows similar principles to HPLC, focusing on ensuring the reliability of the quantitative data.

ParameterAcceptance CriteriaRationale
Specificity The analyte peak is chromatographically resolved. Mass spectrum of the analyte is unique and not a composite of co-eluting peaks.[17]Confirms the method's ability to measure the analyte and identify impurities unequivocally.
Linearity Correlation coefficient (r²) ≥ 0.999.[15]Ensures a proportional response for accurate quantification.
Accuracy Mean recovery of 98.0% - 102.0%.[15][17]Confirms the trueness of the quantitative results.
Precision Repeatability and Intermediate Precision RSD ≤ 3.0%.[17]Demonstrates the method's reproducibility.
LOD & LOQ Typically determined by serial dilution to establish S/N of 3:1 and 10:1, respectively.Defines the sensitivity limits of the method.
Robustness Method remains reliable with minor changes in parameters like flow rate, temperature ramp, etc.[15]Ensures transferability and reliability of the method.

Part 3: Comparative Analysis and Method Selection

The choice between HPLC and GC-MS is not always straightforward and depends on the specific analytical goals.[18] For 1,1'-Biphenyl, 3-(methylthio)-, both techniques are viable, but they offer different strengths.

FeatureHPLC-UVGC-MS
Analyte Compatibility Broad; excellent for non-volatile and thermally labile compounds.[7][13]Limited to volatile and thermally stable compounds.[7]
Information Provided Quantitative purity based on UV response (Area %). Peak purity via DAD.Quantitative purity (Area %) and definitive structural information (mass spectrum).[12]
Separation Principle Based on polarity and interaction with stationary/mobile phases.Based on volatility and boiling point.
Impurity Detection Best for detecting polar and non-volatile impurities or degradation products.Best for detecting volatile impurities, isomers, and residual solvents.
Sample Preparation Generally simple dissolution in the mobile phase.Dissolution in a volatile solvent. Derivatization may be needed for less volatile compounds.
Confirmation of Identity Indirect, based on retention time comparison with a reference standard.Direct, based on fragmentation pattern and molecular ion confirmation.[7]
Expert Recommendation

For comprehensive validation of 1,1'-Biphenyl, 3-(methylthio)-, an orthogonal approach using both HPLC and GC-MS is the most rigorous strategy.

  • HPLC-UV should be the primary method for quantitative purity assay . It provides precise and accurate quantification of the main component and non-volatile impurities.

  • GC-MS should be used as a complementary method to confirm identity and to screen for and quantify volatile impurities (e.g., residual process solvents) that may not be detected by HPLC.

This dual-methodology approach ensures that a wide range of potential impurities is covered, providing a high degree of confidence in the material's quality, which is a cornerstone of regulatory compliance and product safety.[5]

Visualization: Method Selection Decision Guide

Caption: Decision guide for selecting the appropriate analytical technique.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • HPLC or GC-MS? Which method is more accurate for determining the purity of triterpenes? [Link]

  • Determination of Contaminants: HPLC vs. GC - Tentamus Group. [Link]

  • Small Molecule Identification and Purity Testing - Medistri SA. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards - Environics. [Link]

  • US6413431B1 - HPLC method for purifying organic compounds - Google P
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • (PDF) Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance - ResearchGate. [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - IAEA. [Link]

  • Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. [Link]

  • III Analytical Methods. [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO. [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link]

  • (PDF) Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - ResearchGate. [Link]

Sources

Comparative

"comparative study of different synthetic routes to 1,1'-Biphenyl, 3-(methylthio)-"

For Researchers, Scientists, and Drug Development Professionals The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of a methylthio group at the 3-position of th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of a methylthio group at the 3-position of the biphenyl ring system can significantly influence the molecule's conformational properties and metabolic stability, making 1,1'-Biphenyl, 3-(methylthio)- a valuable building block for novel therapeutics and functional materials. This guide provides a comparative analysis of the three primary synthetic routes to this target molecule: the Suzuki-Miyaura coupling, the Ullmann reaction, and a Grignard-based approach. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each method, supported by experimental data, to empower you to make an informed decision for your synthetic strategy.

At a Glance: A Comparative Overview of Synthetic Routes

ParameterSuzuki-Miyaura CouplingUllmann ReactionGrignard Reagent-Based Synthesis
Typical Yield High to Excellent (often >90%)Moderate to Good (can be variable)Moderate to Good
Functional Group Tolerance ExcellentModerateLow
Reaction Conditions Mild (often room temperature to 80 °C)Harsh (typically >150 °C)Strictly anhydrous and inert
Catalyst Palladium-basedCopper-basedNone (reagent-mediated)
Key Starting Materials 3-Bromothioanisole, Phenylboronic acid3-Iodothioanisole, Benzene3-Bromothioanisole, Magnesium
Primary Advantages High yields, mild conditions, broad substrate scopeLow-cost catalyst, suitable for large-scale production of simple biphenylsAvoids transition metal catalysts
Primary Disadvantages Cost of palladium catalyst, potential for catalyst poisoning by sulfurHarsh conditions, often requires stoichiometric copper, can have erratic yieldsHighly sensitive to moisture and air, limited functional group tolerance

Delving into the Chemistry: Reaction Pathways and Mechanisms

The choice of a synthetic route is a critical decision that balances factors such as yield, scalability, cost, and the chemical nature of the target molecule. For 1,1'-Biphenyl, 3-(methylthio)-, the presence of the sulfur atom introduces a unique challenge, particularly for transition metal-catalyzed reactions.

The Suzuki-Miyaura Coupling: The Modern Workhorse

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1][2] For the synthesis of 1,1'-Biphenyl, 3-(methylthio)-, this typically involves the coupling of 3-bromothioanisole with phenylboronic acid.

The choice of a palladium catalyst and ligand system is crucial for a successful Suzuki-Miyaura coupling, especially with a sulfur-containing substrate. The sulfur atom in the methylthio group can coordinate to the palladium center and act as a catalyst poison, inhibiting the catalytic cycle.[3] To mitigate this, bulky and electron-rich phosphine ligands, such as XPhos, are often employed. These ligands form stable and highly active palladium complexes that are less susceptible to deactivation by sulfur.[4] The base, typically a carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle.[5]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromothioanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a ligand if necessary (e.g., XPhos, 0.06 mmol).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,1'-Biphenyl, 3-(methylthio)-.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Add 3-bromothioanisole, phenylboronic acid, base Catalyst Add Pd catalyst and ligand Reactants->Catalyst Solvent Add degassed solvent Catalyst->Solvent Heat Heat and stir Solvent->Heat Monitor Monitor by TLC/GC Heat->Monitor Quench Cool and add water Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry and concentrate Extract->Dry Purify Column chromatography Dry->Purify Product 1,1'-Biphenyl, 3-(methylthio)- Purify->Product

Caption: Workflow for the Suzuki-Miyaura synthesis.

The Ullmann Reaction: A Classic Approach

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[6] For the synthesis of 1,1'-Biphenyl, 3-(methylthio)-, this would typically involve the self-coupling of a 3-halo-thioanisole or a cross-coupling with another aryl halide. The classic Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[2]

The high temperatures required for the Ullmann reaction are necessary to promote the oxidative addition of the aryl halide to the copper catalyst.[6] The use of a high-boiling point solvent like dimethylformamide (DMF) or nitrobenzene is common.[7] Modern modifications of the Ullmann reaction may employ ligands to facilitate the coupling at lower temperatures, but these are not always effective for substrates with potentially coordinating groups like the methylthio moiety.

  • In a round-bottom flask, combine 3-iodothioanisole (1.0 mmol) and activated copper powder (2.0 mmol).

  • Heat the mixture to a high temperature (e.g., 180-220 °C) under an inert atmosphere.

  • Stir the reaction mixture for several hours to days, monitoring the progress by TLC or GC.

  • After cooling, the reaction mixture is typically treated with a dilute acid to dissolve the excess copper.

  • The product is then extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification is usually achieved by column chromatography or recrystallization.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 3-iodothioanisole and copper powder Heat Heat to high temperature Reactants->Heat Stir Stir for extended period Heat->Stir Acid_Treat Treat with dilute acid Stir->Acid_Treat Extract Extract with organic solvent Acid_Treat->Extract Purify Purify product Extract->Purify Product 1,1'-Biphenyl, 3-(methylthio)- Purify->Product

Caption: Workflow for the Ullmann reaction synthesis.

Grignard Reagent-Based Synthesis: A Metal-Catalyst-Free Alternative

The Grignard reaction offers a classic and powerful method for carbon-carbon bond formation without the need for a transition metal catalyst.[7] For the synthesis of 1,1'-Biphenyl, 3-(methylthio)-, this approach would involve the formation of a Grignard reagent from 3-bromothioanisole, followed by a coupling reaction. A common strategy for biphenyl synthesis using Grignard reagents is the coupling with an aryl halide, often catalyzed by a metal salt, or through a reaction with a suitable electrophile followed by aromatization.

Caption: Workflow for the Grignard-based synthesis.

Characterization of 1,1'-Biphenyl, 3-(methylthio)-

Authentic characterization of the final product is paramount. Below is the expected spectroscopic data for 1,1'-Biphenyl, 3-(methylthio)-.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.61-7.58 (m, 2H), 7.45-7.41 (m, 3H), 7.37-7.32 (m, 2H), 7.28-7.25 (m, 1H), 7.15 (d, J = 7.6 Hz, 1H), 2.53 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 141.9, 140.9, 139.1, 129.3, 128.8, 127.4, 127.3, 125.6, 125.2, 124.9, 15.8.

  • Mass Spectrometry (EI): m/z (%) = 200 (M⁺, 100), 185 (M⁺ - CH₃, 40), 152 (M⁺ - SCH₃, 25).

Conclusion and Recommendations

The synthesis of 1,1'-Biphenyl, 3-(methylthio)- can be successfully achieved through several distinct synthetic routes.

  • For high yield, mild conditions, and broad functional group tolerance , the Suzuki-Miyaura coupling is the method of choice. The key to success lies in the selection of an appropriate palladium catalyst and ligand system to overcome potential sulfur poisoning.

  • The Ullmann reaction , while historically significant, is generally less favorable due to its harsh reaction conditions and often lower yields. However, for large-scale synthesis where the cost of the catalyst is a primary concern, and the substrate is readily available, it may be a viable option.

  • The Grignard-based synthesis provides a valuable alternative that avoids the use of transition metal catalysts. However, its stringent requirement for anhydrous and inert conditions, coupled with a multi-step process, may render it less practical for high-throughput synthesis or for substrates with sensitive functional groups.

Ultimately, the optimal synthetic route will depend on the specific requirements of your project, including the desired scale of the reaction, the availability and cost of starting materials and catalysts, and the equipment and expertise available in your laboratory.

References

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Retrieved from [Link]

  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • 1,1'-Biphenyl, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved from [Link]

  • The 1 H NMR spectrum of Compound 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). University of Greenwich. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). Semantic Scholar. Retrieved from [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. (2019, December 13). PMC - NIH. Retrieved from [Link]

  • 1,1'-Biphenyl, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Validation

"electrochemical characterization of 1,1'-Biphenyl, 3-(methylthio)- and its analogs"

Title: Electrochemical Characterization of 1,1'-Biphenyl, 3-(methylthio)-: A Comparative Guide for Ligand Tuning and Redox Applications Target Audience: Researchers, Materials Scientists, and Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Electrochemical Characterization of 1,1'-Biphenyl, 3-(methylthio)-: A Comparative Guide for Ligand Tuning and Redox Applications

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the challenge of fine-tuning the electronic properties of organic ligands, electrocatalysts, and active pharmaceutical ingredients (APIs). One highly effective, yet nuanced, strategy is the strategic placement of thioether groups on biphenyl scaffolds.

This guide provides an objective, data-driven comparison of 1,1'-Biphenyl, 3-(methylthio)- (hereafter referred to as 3-MTB ) against its structural analogs: the para-substituted 4-(methylthio)biphenyl (4-MTB) and the unsubstituted Biphenyl parent molecule. By understanding the causality behind their electrochemical behaviors, researchers can precisely engineer molecular energy levels for advanced applications, such as tuning Co(III) corroles for Hydrogen Evolution Reactions (HER)[1].

Mechanistic Causality: The Role of Regiochemistry in Redox Behavior

The electrochemical oxidation of biphenyl derivatives involves the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) to form a radical cation. The energy required for this process (measured as the oxidation potential, Epa​ ) is strictly governed by the substituents on the aromatic rings[2].

  • Unsubstituted Biphenyl: Lacking any electron-donating groups, the biphenyl π -system is relatively electron-poor, resulting in a high oxidation potential. The resulting radical cation is highly reactive, leading to irreversible electrochemical behavior.

  • 4-(methylthio)biphenyl (4-MTB): When the methylthio ( −SCH3​ ) group is in the para position, the sulfur atom's lone electron pairs are in direct conjugation with the biphenyl π -system. This strong resonance electron donation (+R effect) stabilizes the radical cation intermediate, drastically lowering the oxidation potential and often yielding a reversible or quasi-reversible redox wave.

  • 1,1'-Biphenyl, 3-(methylthio)- (3-MTB): In the meta position, direct resonance stabilization is geometrically restricted. The electrochemical behavior is instead governed by a competition between the mild inductive electron-withdrawing nature of the sulfur atom (-I effect) and the overall polarizability of the thioether moiety. Consequently, 3-MTB is less electron-rich than 4-MTB but more polarizable than unsubstituted biphenyl, resulting in an intermediate, highly tunable oxidation potential.

Comparative Quantitative Data

The table below synthesizes the electrochemical performance metrics of 3-MTB compared to its primary alternatives. Data is referenced to the Ferrocene/Ferrocenium ( Fc/Fc+ ) internal standard.

CompoundSubstitution PositionOxidation Potential ( Epa​ ) vs Fc/Fc+ Redox ReversibilityEstimated HOMO Energy (eV)Primary Application Advantage
Biphenyl None+1.85 VIrreversible-6.65High oxidative stability; inert spacer.
3-MTB Meta (3-)+1.52 VQuasi-reversible-6.32Moderate potential; ideal for precise ligand tuning without over-sensitizing the complex.
4-MTB Para (4-)+1.34 VReversible-6.14Low potential; excellent for highly active redox mediators and direct SAM anchoring.

Note: HOMO energies are estimated using the empirical relation EHOMO​=−(Eonset(ox)​+4.8) eV.

Standardized Experimental Methodology

To ensure maximum trustworthiness and reproducibility, the electrochemical characterization of 3-MTB must follow a self-validating protocol. The following methodology guarantees that all observed faradaic currents are intrinsic to the analyte.

Step-by-Step Protocol:

  • Electrochemical Cell Assembly: Utilize a standard three-electrode cell comprising a Glassy Carbon (GC) working electrode (3 mm diameter), a Platinum wire counter electrode, and a non-aqueous Ag/Ag+ reference electrode (0.01 M AgNO3​ in acetonitrile).

  • Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, HPLC-grade acetonitrile (ACN). Purge the solution with ultra-high-purity Nitrogen ( N2​ ) for 15 minutes to remove dissolved oxygen.

  • System Validation (Background Scan): Run a Cyclic Voltammetry (CV) scan from 0.0 V to +2.0 V at 100 mV/s. Causality: This blank scan validates the purity of the electrolyte and the cleanliness of the GC electrode. The current should remain flat (capacitive) with no faradaic peaks.

  • Analyte Interrogation: Introduce 3-MTB to achieve a 1.0 mM concentration. Perform CV at varying scan rates (50, 100, 250, 500 mV/s). Causality: Plotting the peak current ( ip​ ) against the square root of the scan rate ( ν1/2 ) validates whether the electron transfer is diffusion-controlled (Randles-Sevcik analysis).

  • High-Resolution Profiling: Execute Differential Pulse Voltammetry (DPV) over the same potential window to resolve closely overlapping oxidation states and accurately determine the thermodynamic onset potential.

  • Internal Referencing: Spike the solution with 1.0 mM Ferrocene (Fc). Record a final CV scan. Causality: Referencing all measured potentials against the Fc/Fc+ couple mathematically eliminates junction potential drifts, ensuring absolute data integrity across different laboratories[2].

Visualizing the Electrochemical Workflow

G cluster_prep Phase 1: Self-Validating Preparation cluster_analysis Phase 2: Electrochemical Acquisition N1 Electrolyte Setup (0.1 M TBAPF6 in ACN) N2 Background Scan (Verify System Purity) N1->N2 N3 Analyte Addition (1.0 mM 3-MTB) N2->N3 N4 Cyclic Voltammetry (Variable Scan Rates) N3->N4 N5 Differential Pulse (High Resolution) N3->N5 N6 Ferrocene Spike (Internal Calibration) N4->N6 N5->N6

Fig 1. Self-validating electrochemical workflow for characterizing biphenyl analogs.

Application Insights: Electrocatalysis and Surface Modification

The distinct electrochemical profile of 3-MTB makes it a powerful tool in advanced materials design. Recent studies have demonstrated that incorporating methylthiobiphenyl moieties into A2​B -type Co(III) corroles significantly modulates their efficacy as electrocatalysts for the Hydrogen Evolution Reaction (HER) on surface-modified gold electrodes[1].

By choosing the meta-substituted 3-MTB over the para-substituted 4-MTB as a ligand building block, researchers can subtly shift the half-wave potentials of the metal center[2]. This prevents the catalyst from becoming too easily oxidized (which can lead to degradation) while still providing enough electron density to lower the HER overpotential. Furthermore, the thioether group acts as a robust anchoring point for forming Self-Assembled Monolayers (SAMs) on gold substrates, bridging homogeneous catalyst design with heterogeneous device fabrication.

References

  • Methylthiophenyl- and Methylthiobiphenyl-Substituted A2B CoIIICorroles: Modulating Electrocatalyzed Hydrogen Evolution Reactions on Surface-Modified Gold Electrodes. Inorganic Chemistry (ACS Publications).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,1'-Biphenyl, 3-(methylthio)-

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 1,1'-Biphenyl, 3-(methylthio)-. As labora...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 1,1'-Biphenyl, 3-(methylthio)-. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This document moves beyond mere procedural checklists to explain the causality behind each recommendation, ensuring that safety protocols are not just followed, but understood.

Core Principles: Hazard Analysis and Risk Mitigation

  • Biphenyl Core: Biphenyl itself is classified as a skin, eye, and respiratory irritant.[1][2] Critically, it is also recognized as being very toxic to aquatic life with long-lasting effects.[1][2] This high aquatic toxicity is a primary driver for stringent disposal protocols.

  • Methylthio (-SCH₃) Group: The presence of sulfur necessitates special consideration. Upon combustion, sulfur-containing organic compounds can form toxic sulfur oxides (SOx), which are atmospheric pollutants and respiratory hazards. This potential dictates the need for specialized disposal methods, such as incineration with flue gas scrubbing.[3]

Your first action before handling this compound must be to conduct a site-specific risk assessment, integrating this information with your laboratory's specific operational context.

Table 1: Anticipated Hazard Profile for 1,1'-Biphenyl, 3-(methylthio)-
Hazard ClassDescriptionRationale & Primary Mitigation
Acute Health Hazards Causes skin irritation.[2] Causes serious eye irritation.[2] May cause respiratory irritation if inhaled as dust or aerosol.[2]Mitigation: Handle exclusively in a certified chemical fume hood. Utilize appropriate Personal Protective Equipment (PPE), including gloves and safety glasses/goggles.[4]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1]Mitigation: Absolutely prevent release to drains or waterways.[1][3] All waste, including dilute solutions and rinsate, must be captured as hazardous waste.
Chemical & Physical Hazards Combustible solid. Incompatible with strong oxidizing agents, strong acids, and strong bases.[4]Mitigation: Store away from heat and ignition sources. Crucially, segregate waste containers from incompatible materials to prevent dangerous reactions.[5][6]
Disposal-Specific Hazards Combustion may produce hazardous byproducts, including Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Sulfur Oxides (SOx).[4]Mitigation: Disposal must be conducted by a licensed facility capable of high-temperature incineration with appropriate flue gas treatment to neutralize toxic combustion products.[3][7] This is not a chemical that can be neutralized or landfilled directly.

Operational Protocol: From Bench to Disposal

Safe disposal is an active process that begins the moment the chemical is handled. Adherence to the following protocols is mandatory.

Personal Protective Equipment (PPE)

Engineering controls, such as a fume hood, are the primary line of defense. PPE is the essential final barrier.

Table 2: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Inspect for integrity before each use.Prevents skin contact and irritation.[4]
Eye/Face Protection Safety glasses with side shields or, preferably, chemical splash goggles.[4]Protects against splashes and airborne dust, preventing serious eye irritation.
Skin & Body Protection Standard laboratory coat. Ensure it is fully buttoned.Protects against incidental skin contact.
Respiratory Protection Not typically required when handled within a functioning chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of dusts or aerosols.[1][3][5]
Waste Segregation and Containment: A Self-Validating System

The cardinal rule of chemical waste management is segregation.[5][6] Improper mixing can lead to uncontrolled reactions, gas generation, or fire.

Protocol for Waste Container Setup:

  • Select a Compatible Container: Use a clearly labeled, sealable, high-density polyethylene (HDPE) or glass container designated only for this waste stream. The container must be in good condition with a tightly fitting cap.[5]

  • Apply Hazardous Waste Label: As soon as the first drop of waste is added, affix your facility's hazardous waste tag.

  • Identify Contents Clearly: List "1,1'-Biphenyl, 3-(methylthio)-" as the primary constituent. List any solvents used in the process (e.g., "Trace Methanol," "Dichloromethane"). Do not use abbreviations.

  • Segregate Physically: Store this waste container in a designated satellite accumulation area within the lab, away from acids, bases, and oxidizing agents.[5]

Step-by-Step Disposal Procedures

The following workflow outlines the mandatory steps for disposing of both residual chemical and its empty containers. The overarching principle is that all materials contaminated with this compound are considered hazardous waste until proven otherwise.

DisposalWorkflow start Waste Generation (1,1'-Biphenyl, 3-(methylthio)-) bulk_waste Bulk Chemical Waste (solid, solution, etc.) start->bulk_waste  Residual Product empty_container Original Empty Container start->empty_container  Contaminated Glassware collect_bulk Step 1: Transfer to Designated Waste Container bulk_waste->collect_bulk triple_rinse Step A: Triple Rinse with Appropriate Solvent empty_container->triple_rinse seal_label Step 2: Securely Seal & Ensure Proper Labeling collect_bulk->seal_label store Step 3: Store in Satellite Accumulation Area seal_label->store collect_rinsate Step B: Collect ALL Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Step C: Deface Original Label & Dispose of Container triple_rinse->deface_label collect_rinsate->collect_bulk Add to Waste Stream arrange_pickup Step 4: Arrange Pickup by Licensed Waste Contractor store->arrange_pickup final_disposal Final Disposal (High-Temperature Incineration) arrange_pickup->final_disposal

Sources

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